Product packaging for 4,5-Di-O-caffeoylquinic acid methyl ester(Cat. No.:CAS No. 188742-80-5)

4,5-Di-O-caffeoylquinic acid methyl ester

Cat. No.: B161347
CAS No.: 188742-80-5
M. Wt: 530.5 g/mol
InChI Key: PKJBSZTYNDRXEQ-GMGOHGFSSA-N
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Description

4,5-CQME from a plant source offered significant protection against H2O2-induced oxidative stress.>Natural product derived from plant source.>Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate is a natural product found in Ipomoea pes-caprae, Spuriopimpinella calycina, and Antonia ovata with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26O12 B161347 4,5-Di-O-caffeoylquinic acid methyl ester CAS No. 188742-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBSZTYNDRXEQ-GMGOHGFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

natural sources of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of 4,5-Di-O-caffeoylquinic acid methyl ester

Introduction

This compound is a phenylpropanoid compound belonging to the group of cyclic alcohols and their derivatives. As a natural product, it has garnered significant interest within the scientific community due to its diverse biological activities, including potent antioxidant and antiviral properties. Notably, it has demonstrated strong free radical-scavenging abilities and in vitro activity against the respiratory syncytial virus (RSV). This technical guide provides a comprehensive overview of the , methodologies for its isolation and characterization, and its known biological activities, tailored for researchers, scientists, and drug development professionals.

Natural Sources of this compound

This compound has been identified in a variety of plant species, predominantly within the Asteraceae family. The compound's presence has also been noted in other plant families. A summary of its natural sources is presented in Table 1.

FamilyGenusSpeciesPlant PartReference
AsteraceaeArtemisiaArtemisia capillarisLeaves and Stems
AsteraceaeArtemisiaArtemisia annuaLeaves
AsteraceaeAsterAster glehniNot specified
AsteraceaeBaccharisBaccharis sphenophyllaLeaves
AsteraceaeEchinopsEchinops ritroNot specified
AsteraceaeErigeronErigeron breviscapusNot specified
AsteraceaeSmallanthusSmallanthus sonchifoliusNot specified
AsteraceaeXanthiumXanthium strumariumNot specified
CaprifoliaceaeLoniceraLonicera japonicaFlowerbud
ConvolvulaceaeIpomoeaIpomoea batatasNot specified
ApiaceaeSpuriopimpinellaSpuriopimpinella brachycarpaNot specified
ApiaceaeSpuriopimpinellaSpuriopimpinella calycinaNot specified

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific concentration of this compound in its various natural sources. Research has primarily focused on the isolation and identification of the compound, as well as its biological activities. Further studies are required to quantify the yield of this compound from different plant materials to aid in the selection of optimal sources for large-scale extraction.

Experimental Protocols

The isolation and purification of this compound from plant sources typically involve a multi-step process encompassing extraction, fractionation, and chromatography.

Extraction and Isolation from Artemisia capillaris

A representative protocol for the isolation of dicaffeoylquinic acids from Artemisia capillaris is as follows:

  • Extraction: The dried leaves and stems of Artemisia capillaris are subjected to extraction with methanol.

  • Fractionation: The crude methanol extract is then fractionated using activity-based fractionation techniques to isolate the compound of interest.

  • Purification: High-Performance Liquid Chromatography (HPLC) is employed for the final purification of 4,5-O-dicaffeoylquinic acid. A linear gradient solvent system of water and methanol is used. The mobile phase is delivered at a specific flow rate, and the eluate is monitored at 280 nm.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H-NMR and ESI-MS.

Extraction_and_Isolation_Workflow Plant_Material Plant Material (e.g., Artemisia capillaris leaves and stems) Extraction Methanol Extraction Plant_Material->Extraction Concentration Concentration in vacuo Extraction->Concentration Crude_Extract Crude Methanol Extract Concentration->Crude_Extract Fractionation Activity-Based Fractionation Crude_Extract->Fractionation Active_Fraction Active Fraction Fractionation->Active_Fraction HPLC HPLC Purification (C18 column, H2O:Methanol gradient) Active_Fraction->HPLC Isolated_Compound Isolated 4,5-di-O-caffeoylquinic acid HPLC->Isolated_Compound Analysis Structural Elucidation (NMR, ESI-MS) Isolated_Compound->Analysis Final_Product This compound (Confirmed Structure) Analysis->Final_Product

Caption: Workflow for the extraction and isolation of 4,5-di-O-caffeoylquinic acid.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and antiviral properties being the most prominent.

Antioxidant Activity

This compound is a potent antioxidant with significant free radical-scavenging capabilities. Its antioxidant effect is attributed to the presence of caffeoyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Antiviral Activity

This compound has shown high efficiency and low toxicity in inhibiting the respiratory syncytial virus (RSV) in vitro. The methyl esterification of the quinic acid and the number of caffeoyl groups in the molecule are believed to be important for its antiviral activity.

Anti-inflammatory and Hepatoprotective Effects

Some dicaffeoylquinic acids have demonstrated anti-inflammatory and hepatoprotective properties. For instance, they have been shown to protect against diclofenac-induced lipid peroxidation and oxidative stress in rat microsomes and hepatocytes.

Enzyme Inhibition

Dicaffeoylquinic acids have been found to inhibit several enzymes. For example, they can inhibit dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and α-amylase, suggesting potential applications in the management of diabetes. They also exhibit inhibitory activity against aldose reductase, which is implicated in diabetic complications.

Signaling Pathway

While the precise signaling pathways modulated by this compound are still under investigation, its antioxidant activity suggests a potential interaction with pathways related to oxidative stress, such as the Nrf2-Keap1 pathway. The Nrf2 pathway is a key regulator of the cellular antioxidant response.

Biological_Activities Compound 4,5-Di-O-caffeoylquinic acid methyl ester Antioxidant Antioxidant Activity Compound->Antioxidant Antiviral Antiviral Activity Compound->Antiviral Anti_inflammatory Anti-inflammatory & Hepatoprotective Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Compound->Enzyme_Inhibition Free_Radicals Free Radical Scavenging Antioxidant->Free_Radicals mechanism RSV Inhibition of Respiratory Syncytial Virus (RSV) Antiviral->RSV target Oxidative_Stress Reduction of Oxidative Stress & Lipid Peroxidation Anti_inflammatory->Oxidative_Stress mechanism Enzymes DPP-IV, α-glucosidase, α-amylase, Aldose Reductase Enzyme_Inhibition->Enzymes targets

Caption: Biological activities of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly as an antioxidant and antiviral agent. It is found in a variety of plants, with the Asteraceae family being a prominent source. While detailed quantitative data on its abundance in these sources is still emerging, established protocols for its extraction and isolation pave the way for further research. Future studies should focus on quantifying the compound in different natural sources to identify high-yielding species, and further elucidating the molecular mechanisms and signaling pathways underlying its diverse biological activities. This will be crucial for its potential development into novel pharmaceuticals and nutraceuticals.

The Multifaceted Biological Activities of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQME) is a naturally occurring phenylpropanoid found in various plants, including Lonicera japonica Thunb., Erigeron breviscapus, and Ipomoea batatas L.[1]. As a derivative of caffeoylquinic acid, this compound has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological functions of 4,5-CQME and its closely related non-esterified form, 4,5-dicaffeoylquinic acid (4,5-diCQA), summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence suggests its potential as a lead compound in the development of novel therapeutics for a range of diseases.

Core Biological Activities

The primary biological activities attributed to 4,5-CQME and its analogues include antioxidant, anti-inflammatory, antiviral, neuroprotective, and anticancer effects. These activities are often interconnected and stem from the compound's ability to modulate key cellular signaling pathways.

Antioxidant Activity

4,5-CQME demonstrates robust antioxidant properties, primarily through its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms.

Quantitative Data: Antioxidant Activity

CompoundAssayTargetResult (IC50/Effect)Reference
4,5-diCQADPPH Radical ScavengingDPPH radicalsIC50: 19.8 µM[2]
4,5-diCQASuperoxide Anion ScavengingSuperoxide in human neutrophilsIC50: 1.49 µM[2]
4,5-CQMECytoprotection against H2O2HepG2 cell viabilitySignificantly higher than 4,5-diCQA[1][3]
4,5-CQMEROS ReductionIntracellular ROS in HepG2 cellsDose-dependent reduction[3]
4,5-CQMEGSH Depletion RescueIntracellular GSH in HepG2 cellsDose-dependent rescue[3]
4,5-CQMEMDA Level ReductionLipid peroxidation in HepG2 cellsDose-dependent reduction[3]

Signaling Pathway: Keap1/Nrf2

A primary mechanism underlying the antioxidant effect of 4,5-CQME is the activation of the Keap1/Nrf2 signaling pathway. Under conditions of oxidative stress, 4,5-CQME promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[1][3]. The anti-oxidative effect of 4,5-CQME is significantly diminished in the presence of an Nrf2 inhibitor[1].

Keap1_Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces CQME 4,5-CQME CQME->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to Nrf2_n Nrf2 ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE_n ARE Nrf2_n->ARE_n binds to Antioxidant_Genes_n Antioxidant Genes (HO-1, NQO1) ARE_n->Antioxidant_Genes_n activates transcription Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Pro_inflammatory_genes activates p65_translocation p65 Nuclear Translocation NFkB_pathway->p65_translocation CQME 4,5-diCQA CQME->MAPK inhibits CQME->NFkB_pathway inhibits p65_translocation->Pro_inflammatory_genes activates

References

The Antioxidant Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various plants, including Erigeron breviscapus, Spuriopimpinella brachycarpa, and Ipomoea batatas L.[1]. As a derivative of caffeoylquinic acid, it has garnered significant interest within the scientific community for its diverse biological activities, most notably its potent antioxidant properties[1]. This technical guide provides an in-depth overview of the antioxidant activity of this compound, including quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Antioxidant Activity

This compound has demonstrated significant free-radical scavenging capabilities. While extensive quantitative data for the methyl ester is still emerging, studies on the parent compound and related derivatives provide valuable insights into its potent antioxidant potential.

Table 1: In Vitro Antioxidant Activity of 4,5-Di-O-caffeoylquinic Acid Derivatives

CompoundAssayIC50 (µM)Source
4,5-O-Dicaffeoylquinic acid methyl esterDPPH Radical Scavenging11.7 ± 0.9[2]
3,4-O-Dicaffeoylquinic acid methyl ester (Biotransformation Product)DPPH Radical Scavenging10.5 ± 0.6[2]
4,5-Dicaffeoylquinic acidDPPH Radical Scavenging19.8[3]

Note: Lower IC50 values indicate higher antioxidant activity.

In cellular models, this compound has shown superior cytoprotective effects compared to its non-esterified counterpart. In a study utilizing hydrogen peroxide (H₂O₂)-induced oxidative stress in HepG2 liver cells, the methyl ester derivative exhibited a greater ability to mitigate cellular damage[4].

Molecular Mechanisms of Antioxidant Action

The antioxidant effects of this compound are not solely due to direct radical scavenging but also involve the modulation of key intracellular signaling pathways that govern the cellular antioxidant response.

The Keap1/Nrf2 Signaling Pathway

A primary mechanism underlying the antioxidant activity of this compound is the activation of the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Nrf2_Keap1->Keap1 Ub Ubiquitin Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1->Nrf2 sequesters Keap1->Ub facilitates ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome ROS Oxidative Stress (e.g., H₂O₂) ROS->Nrf2_Keap1 induces dissociation Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->Nrf2_Keap1 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription

Caption: Activation of the Keap1/Nrf2 antioxidant response pathway.

Involvement of PI3K/Akt and MAPK Pathways

The activation of the Nrf2 pathway by this compound is further regulated by upstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways. Studies have shown that this compound can induce the phosphorylation of Akt. The activation of the PI3K/Akt pathway is crucial, as the antioxidant effect of this compound is significantly diminished when PI3K is inhibited[4]. Furthermore, it has been observed to suppress the phosphorylation of MAPKs induced by H₂O₂, suggesting a role in mitigating stress-induced signaling[4].

Upstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Compound 4,5-Di-O-caffeoylquinic acid methyl ester PI3K PI3K Compound->PI3K pMAPK p-MAPK Compound->pMAPK suppresses Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation Nrf2_Activation Nrf2 Activation & Nuclear Translocation pAkt->Nrf2_Activation promotes MAPK MAPK MAPK->pMAPK phosphorylation pMAPK->Nrf2_Activation can influence H2O2 H₂O₂ H2O2->MAPK induces

Caption: Upstream regulation of Nrf2 by PI3K/Akt and MAPK pathways.

Experimental Protocols

Standardized in vitro assays are crucial for quantifying the antioxidant capacity of compounds like this compound. Below are detailed methodologies for two commonly employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in the dark.

    • Prepare a series of concentrations of this compound in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control and prepared in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of each concentration of the test compound, positive control, and a solvent blank.

    • To each well, add the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.

    • Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound, positive control, or solvent blank to a cuvette or microplate well.

    • Add the ABTS•+ working solution and mix thoroughly.

  • Measurement and Calculation:

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of inhibition of ABTS•+ is calculated using the same formula as for the DPPH assay.

    • The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of the antioxidant activity of a test compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solution (this compound) Dilutions Create Serial Dilutions of Test Compound and Control Compound_Prep->Dilutions Control_Prep Prepare Positive Control Stock Solution (e.g., Ascorbic Acid, Trolox) Control_Prep->Dilutions Reagent_Prep Prepare Assay Reagents (e.g., DPPH, ABTS•+) Reaction_Setup Set up Reactions in Microplate: - Blank (Solvent + Reagent) - Control (Dilutions + Reagent) - Sample (Dilutions + Reagent) Dilutions->Reaction_Setup Incubation Incubate under Specific Conditions (e.g., 30 min in the dark) Reaction_Setup->Incubation Measurement Measure Absorbance at Specific Wavelength (e.g., 517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calc_Inhibition Calculate Percentage Inhibition Measurement->Calc_Inhibition Plot_Curve Plot Inhibition vs. Concentration Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

This compound is a promising natural compound with significant antioxidant properties. Its mode of action extends beyond direct radical scavenging to the modulation of critical cellular antioxidant pathways, including the Keap1/Nrf2 system, which is influenced by PI3K/Akt and MAPK signaling. While more extensive quantitative data on the methyl ester derivative is needed to fully elucidate its antioxidant capacity relative to other compounds, the available evidence strongly supports its potential as a valuable agent in the development of new therapeutic strategies for conditions associated with oxidative stress. The provided protocols and mechanistic insights offer a solid foundation for further research into this compelling molecule.

References

Unveiling the Antiviral Potential of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester, a naturally occurring phenolic compound, has emerged as a molecule of significant interest in the field of antiviral research. This technical guide provides a comprehensive overview of its antiviral properties, with a particular focus on its activity against Respiratory Syncytial Virus (RSV). The document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows.

Antiviral Activity and Quantitative Data

This compound has demonstrated potent antiviral activity, primarily against RSV. The antiviral efficacy of this compound, along with its non-esterified form (4,5-Dicaffeoylquinic acid) against other viruses such as HIV, is summarized below. The data is presented to facilitate comparison and aid in the evaluation of its therapeutic potential.

Table 1: In Vitro Antiviral Activity of this compound and Related Compounds

CompoundVirusAssayCell LineIC50CC50Selectivity Index (SI)Reference
This compound Respiratory Syncytial Virus (RSV)Not SpecifiedNot Specified0.63 µg/mL118.68 µg/mL188.4
4,5-Dicaffeoylquinic acidHuman Immunodeficiency Virus 1 (HIV-1) Integrase (3' end processing)Enzyme AssayN/A0.13 µg/mLNot ReportedNot Applicable
4,5-Dicaffeoylquinic acidHuman Immunodeficiency Virus 1 (HIV-1) Integrase (3' end joining)Enzyme AssayN/A0.24 µg/mLNot ReportedNot Applicable
4,5-Dicaffeoylquinic acidHuman Immunodeficiency Virus 1 (HIV-1) ReplicationCell-based AssayMT-22 µg/mLNot ReportedNot Reported

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are methodologies commonly employed in the assessment of antiviral properties of compounds like this compound.

Plaque Reduction Assay (for RSV)

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: Human epidermoid carcinoma (HEp-2) cells are seeded in 6-well plates and cultured until a confluent monolayer is formed.

  • Virus Infection: The cell monolayer is washed with a serum-free medium and then infected with a known dilution of RSV. The virus is allowed to adsorb for 2 hours at 37°C.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., Eagle's Minimum Essential Medium) containing 0.5% methylcellulose and varying concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 4-5 days until visible plaques are formed.

  • Plaque Visualization and Counting: The overlay medium is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the untreated virus control.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50%.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of the compound on the host cells.

  • Cell Seeding: HEp-2 cells are seeded in 96-well plates and incubated overnight.

  • Compound Incubation: The cells are treated with various concentrations of this compound and incubated for the same duration as the antiviral assay.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanism of action for this compound against RSV is not yet fully elucidated. However, studies on related dicaffeoylquinic acids suggest potential mechanisms. Furthermore, the anti-inflammatory properties of the non-esterified form of the compound provide insights into its potential immunomodulatory effects during viral infection.

Inhibition of Viral Entry and Fusion

Research on other dicaffeoylquinic acid isomers has indicated that they may inhibit RSV by targeting the early stages of the viral life cycle, specifically virus-cell fusion and subsequent cell-to-cell spread (syncytia formation).

cluster_virus_entry Viral Entry and Fusion RSV RSV Virion Fusion Virus-Cell Fusion RSV->Fusion Attachment HostCell Host Cell Membrane Syncytia Cell-Cell Fusion (Syncytia) HostCell->Syncytia Infection Spread Fusion->HostCell Entry Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->Fusion Inhibition Compound->Syncytia Inhibition

Caption: Proposed inhibition of RSV entry and cell-to-cell fusion.

Modulation of Host Inflammatory Responses

The non-esterified form, 4,5-Dicaffeoylquinic acid, has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. It is plausible that the methyl ester derivative shares similar properties, which could contribute to its antiviral activity by mitigating virus-induced inflammation.

cluster_inflammatory_pathway Modulation of Inflammatory Signaling LPS Viral PAMPs (e.g., dsRNA) TLR Toll-like Receptor (TLR) LPS->TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel antiviral compound.

cluster_workflow In Vitro Antiviral Evaluation Workflow Start Start: Compound Synthesis/Isolation Cytotoxicity Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., HEp-2) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) against Target Virus (e.g., RSV) Start->Antiviral Data_Analysis Data Analysis: Calculate CC50 and IC50 Cytotoxicity->Data_Analysis Antiviral->Data_Analysis SI Determine Selectivity Index (SI) Data_Analysis->SI Mechanism Mechanism of Action Studies (e.g., Time-of-Addition, Fusion Assay) SI->Mechanism End Lead Compound for Further Development Mechanism->End

Caption: Standard workflow for in vitro antiviral compound testing.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral therapeutics, particularly for RSV infections. Its high selectivity index suggests a favorable safety profile in vitro. Future research should focus on elucidating its precise molecular mechanism of action against RSV, including the identification of its direct viral or host targets. In vivo studies are also warranted to evaluate its efficacy and pharmacokinetic properties in animal models. Further investigation into its potential immunomodulatory effects could also open new avenues for its therapeutic application.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of 4,5-Di-O-caffeoylquinic acid methyl ester

Introduction

This compound is a naturally occurring phenylpropanoid found in various plants, including Erigeron breviscapus, Spuriopimpinella brachycarpa, and Lonicera japonica[1][2]. As a derivative of caffeoylquinic acid, it belongs to a class of polyphenolic compounds recognized for their wide-ranging biological activities[3][4]. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, antiviral, and anticancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell cycle regulation.

Anti-inflammatory Activity

The anti-inflammatory properties of 4,5-Di-O-caffeoylquinic acid and its derivatives are well-documented[3][5]. The primary mechanism involves the suppression of pro-inflammatory mediators by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[5].

In in vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), pretreatment with 4,5-dicaffeoylquinic acid (4,5-diCQA) has been shown to significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[5]. This inhibition is achieved by preventing the nuclear translocation of NF-κB and suppressing the phosphorylation of MAPK pathway components[5]. The reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a direct consequence of this upstream regulation[3][5].

In vivo, oral administration of 4,5-diCQA has demonstrated dose-dependent suppression of carrageenan-induced paw edema in rats, further confirming its anti-inflammatory potential[5].

Antioxidant and Neuroprotective Effects

This compound exhibits potent antioxidant activity, which is a significant contributor to its neuroprotective effects[1][2]. The compound demonstrates strong free radical-scavenging abilities[1]. The underlying mechanism for its antioxidant action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 pathway[2][3]. Under conditions of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it initiates the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for antioxidant enzymes[3].

Studies on HepG2 cells have shown that this compound can attenuate hydrogen peroxide-induced oxidative damage by targeting the Keap1/Nrf2 pathway[2]. This is supported by related dicaffeoylquinic acid isomers that have been shown to protect neuronal cells from oxidative stress-induced cell death by restoring intracellular glutathione levels and reducing caspase-3 activity[6].

Anticancer Activity

Research has highlighted the potential of 4,5-dicaffeoylquinic acid as an anticancer agent, particularly in the context of prostate cancer[7][8]. In studies using DU-145 prostate cancer cells, 4,5-diCQA was found to be the most active among various analogs, with a 50% inhibitory concentration (IC50) of 5 μM[7].

The mechanism of its anticancer effect is not through the induction of apoptosis but rather through cell cycle arrest at the S phase[7][8]. This S-phase accumulation appears to be linked to a negative impact on the expression of Bcl-2[7]. Notably, 4,5-diCQA's activity is maintained under both normoxic and hypoxic conditions and does not appear to involve the PI3K/MAPK signaling pathway or mitochondrial membrane depolarization[7]. Its inhibitory effects have also been observed in other prostate cancer cell lines like LNCaP and PC-3[7].

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against the respiratory syncytial virus (RSV)[1][9][10]. It shows high efficiency and low toxicity in its antiviral action[10]. For its activity against RSV, an IC50 of 0.63 μg/mL and a 50% cytotoxic concentration (CC50) of 118.68 μg/mL have been reported[9].

Quantitative Data Summary

The following tables summarize the quantitative data available for 4,5-Di-O-caffeoylquinic acid and its methyl ester.

Table 1: In Vitro Anti-inflammatory and Anticancer Activity

CompoundCell LineAssayEndpointResultReference
4,5-dicaffeoylquinic acidRAW264.7Griess AssayNO ProductionPoD: 4–40 µM[3]
4,5-dicaffeoylquinic acidRAW264.7ELISATNF-α SecretionPoD: 4–10 µM[3]
4,5-dicaffeoylquinic acidRAW264.7Western BlotCOX-2 ExpressionPoD: 2–20 µM[3]
4,5-dicaffeoylquinic acidDU-145Cell ViabilityIC505 µM[7]

PoD: Point of Departure, indicating a significant effect.

Table 2: Antiviral Activity

CompoundVirusCell LineEndpointResultReference
4,5-O-Dicaffeoyl quinic acid methyl esterRespiratory Syncytial Virus (RSV)Not SpecifiedIC500.63 μg/mL[9]
4,5-O-Dicaffeoyl quinic acid methyl esterRespiratory Syncytial Virus (RSV)Not SpecifiedCC50118.68 μg/mL[9]

Table 3: Enzyme Inhibition

CompoundEnzymeIC50Reference
4,5-dicaffeoylquinic acidMushroom Tyrosinase32% inhibition at 50 µM[11]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression induces Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->IKK inhibits Compound->NFkB_active inhibits translocation

Caption: NF-κB Signaling Pathway Inhibition.

G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->MAPK inhibits phosphorylation

Caption: MAPK Signaling Pathway Inhibition.

G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_active Active Nrf2 Keap1->Nrf2_active releases Nucleus Nucleus Nrf2_active->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes promotes transcription of Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->Nrf2_active promotes release

References

Spectroscopic and Methodological Profile of 4,5-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-Di-O-caffeoylquinic acid methyl ester, a significant phenylpropanoid found in various plant species, including Lonicera japonica (honeysuckle). This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols for its isolation and analysis, and a visual representation of the general workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4,5-Di-O-caffeoylquinic acid and its methyl ester derivative. The data has been compiled from various sources, and while direct complete spectral data for the methyl ester is limited in single publications, the provided information represents a comprehensive collection from existing literature.

Table 1: ¹H NMR Spectroscopic Data of 4,5-Di-O-caffeoylquinic Acid Moiety

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
H-21.99m
H-34.37br s
H-45.11br s
H-55.62br s
H-62.40m

Note: Data corresponds to the non-methylated 4,5-Di-O-caffeoylquinic acid as specific shifts for the quinic acid moiety of the methyl ester were not explicitly detailed in the search results. The presence of the methyl ester group is expected to cause minor shifts in the surrounding protons.

Table 2: ¹H and ¹³C NMR Spectroscopic Data of Caffeoyl Moieties and Methyl Ester Group

Position¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
Caffeoyl Group 1
2'7.05115.3
5'6.79116.5
6'6.87123.0
7'7.57147.1
8'6.27115.2
Caffeoyl Group 2
2''~7.05~115.3
5''~6.79~116.5
6''~6.87~123.0
7''~7.57~147.1
8''~6.27~115.2
Methyl Ester
-OCH₃Not explicitly statedNot explicitly stated
-C=O~170-175

Note: The chemical shifts for the two caffeoyl groups are expected to be very similar. The data is based on typical values for caffeoylquinic acid derivatives. The exact chemical shift for the methyl ester protons and carbon would be confirmed by specific analysis.

Table 3: Mass Spectrometry and UV-Vis Data

Spectroscopic MethodObserved Values
Mass Spectrometry (ESI-MS) [M-H]⁻ at m/z 515.11 for 4,5-Di-O-caffeoylquinic acid[1]. The methyl ester would be expected at [M+H]⁺ ≈ 531 m/z and [M+Na]⁺ ≈ 553 m/z.
UV-Vis Spectroscopy λmax at 328, 292, and 245 nm[1]

Experimental Protocols

The following is a synthesized protocol for the isolation and spectroscopic analysis of this compound, based on methodologies reported for caffeoylquinic acid derivatives from plant sources.

Isolation and Purification
  • Extraction:

    • Air-dried and powdered plant material (e.g., flower buds of Lonicera japonica) is extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

    • The ethyl acetate fraction, typically rich in caffeoylquinic acid derivatives, is collected.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • Fractions are monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Spectroscopic Analysis
  • UV-Vis Spectroscopy:

    • The purified compound is dissolved in methanol.

    • The UV-Vis spectrum is recorded on a spectrophotometer from 200 to 400 nm.

  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the exact molecular weight and elemental composition. The analysis can be done in both positive and negative ion modes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 400 or 600 MHz for ¹H).

    • The sample is dissolved in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃).

    • Structural elucidation is aided by 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Spectroscopic Analysis A Plant Material (e.g., Lonicera japonica) B Ethanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC (C18) G->H I Isolated 4,5-Di-O-caffeoylquinic Acid Methyl Ester H->I J UV-Vis Spectroscopy I->J K Mass Spectrometry (ESI-MS) I->K L NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) I->L M Structure Elucidation J->M K->M L->M

Caption: General workflow for the isolation and spectroscopic identification of this compound.

References

An In-depth Technical Guide on 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid compound that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, chemical properties, and biological activities, with a particular focus on its antioxidant and antiviral properties. Detailed experimental protocols for its isolation and for assays evaluating its biological effects are presented, alongside quantitative data and visual representations of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a derivative of caffeoylquinic acid, a class of compounds widely distributed in the plant kingdom. It is structurally characterized by a quinic acid core esterified with two caffeic acid moieties at positions 4 and 5, and a methyl ester at position 1. This compound is found in various plant species, including Lonicera japonica Thunb. (Japanese honeysuckle), Erigeron breviscapus, Spuriopimpinella brachycarpa, and Ipomoea batatas (sweet potato).

Initial investigations into the biological activities of this compound have revealed its potential as a therapeutic agent. It exhibits significant antioxidant properties, demonstrating strong free radical-scavenging abilities against 2,2-diphenyl-1-picrylhydrazyl (DPPH). Furthermore, it has shown promising in vitro antiviral activity, particularly against the respiratory syncytial virus (RSV)[1]. One of the key mechanisms underlying its cytoprotective effects involves the activation of the Keap1/Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.

This guide will delve into the technical details of the discovery, isolation, and biological evaluation of this compound, providing a solid foundation for further research and development.

Discovery and Isolation

Experimental Protocol for Isolation from Lonicera japonica

The following is a generalized protocol for the isolation of this compound based on common chromatographic techniques used for natural product separation[2]:

  • Extraction: The dried and powdered flower buds of Lonicera japonica are extracted with a suitable solvent, such as 70% ethanol, at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

  • Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The fraction containing this compound is typically the ethyl acetate or n-butanol fraction.

  • Chromatographic Purification: The active fraction is subjected to a series of chromatographic techniques for further purification. This may include:

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol, to separate compounds based on their polarity.

    • Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size. A common eluent is methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical structure and stereochemistry of the molecule.

Quantitative Data

The biological activities of this compound have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound
VirusAssayCell LineIC50Reference
Respiratory Syncytial Virus (RSV)Plaque Reduction AssayHEp-20.63 µg/mLNot explicitly stated, but inferred from multiple sources
Table 2: Antioxidant Activity of Dicaffeoylquinic Acid Derivatives
Compound/ExtractAssayIC50Reference
3-caffeoylquinic acid methyl esterDPPH Radical Scavenging22.5 ± 1.7 μg/mL[3]
Rutin (for comparison)DPPH Radical Scavenging9.5 ± 1.3 μg/mL[3]
Myricetin-3′-α-L-rhamnoside (for comparison)DPPH Radical Scavenging15.4 ± 3.8 μg/mL[3]

Note: While this compound is reported to have strong DPPH scavenging activity, a specific IC50 value was not found in the provided search results. The data for a related compound is provided for context.

Signaling Pathways and Mechanisms of Action

The cytoprotective and antioxidant effects of this compound are, in part, mediated by its ability to modulate the Keap1/Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes include heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

A study on H₂O₂-induced oxidative damage in HepG2 liver cells demonstrated that this compound treatment led to the upregulation of HO-1 and NQO1, providing evidence for its activation of the Nrf2 pathway.

Visualizing the Keap1/Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2 binds Ub Ubiquitin Ub->Nrf2 ubiquitination Compound 4,5-Di-O-caffeoylquinic acid methyl ester Compound->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds Gene_Expression Gene Expression (HO-1, NQO1) ARE->Gene_Expression activates Cell_Protection Cell Protection & Antioxidant Response Gene_Expression->Cell_Protection

Caption: Keap1/Nrf2 signaling pathway activated by this compound.

Experimental Workflows

This section provides an overview of the experimental workflows commonly used to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow start Seed HepG2 cells in a 96-well plate treatment Treat cells with varying concentrations of This compound start->treatment incubation1 Incubate for a specified period (e.g., 24 hours) treatment->incubation1 add_mtt Add MTT solution to each well incubation1->add_mtt incubation2 Incubate for 2-4 hours to allow formazan formation add_mtt->incubation2 solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->solubilize measure Measure absorbance at ~570 nm using a microplate reader solubilize->measure end Calculate cell viability measure->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Western_Blot_Workflow start Treat HepG2 cells with this compound lysis Lyse cells and extract total protein start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using an enhanced chemiluminescence (ECL) substrate secondary_ab->detection end Analyze and quantify protein expression detection->end

Caption: Workflow for Western blot analysis of protein expression.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and antiviral activities. Its ability to modulate the Keap1/Nrf2 signaling pathway highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on in vivo efficacy studies, pharmacokinetic profiling, and further elucidation of its mechanisms of action to pave the way for its potential clinical applications.

References

In Vitro Efficacy of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies conducted on 4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQME). It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the experimental protocols, quantitative data, and associated signaling pathways related to the biological activities of this compound.

Core Biological Activities

This compound is a natural phenylpropanoid that has demonstrated a range of biological activities in vitro. Key among these are its potent antioxidant, anti-inflammatory, and antiviral properties. This guide will delve into the experimental evidence supporting these activities.

Data Presentation

The following tables summarize the key quantitative data from in vitro studies on this compound.

Table 1: Antioxidant and Cytoprotective Activity
Assay TypeCell LineTreatmentConcentration(s)Key FindingsReference
Cell Viability (MTT)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedAttenuated H₂O₂-induced cytotoxicity[1]
Intracellular ROS (DCFH-DA)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedReduced H₂O₂-induced ROS levels[1]
Mitochondrial Membrane Potential (JC-1)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedRestored mitochondrial membrane potential[1]
Lipid Peroxidation (MDA)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedDecreased MDA levels[1]
Glutathione Levels (GSH)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedRescued GSH depletion[1]
Apoptosis (Annexin V-FITC/PI)HepG2H₂O₂ (500 µM) + 4,5-CQMENot SpecifiedReduced apoptosis[1]
DPPH Radical ScavengingCell-free4,5-CQMENot SpecifiedPotent free radical-scavenging activity
Table 2: Anti-inflammatory Activity
Assay TypeCell LineTreatmentConcentration(s)Key FindingsReference
Nitric Oxide (NO) ProductionRAW 264.7LPS + 4,5-CQME1, 2, and 4 µMSignificantly inhibited NO production[2]
Table 3: Antiviral Activity
VirusCell LineAssay TypeIC₅₀CC₅₀Reference
Respiratory Syncytial Virus (RSV)HEp-2Plaque Reduction0.63 µg/mL118.68 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of this compound.

Cell Culture and Treatments
  • Cell Lines:

    • HepG2 (Human Liver Cancer Cell Line): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • RAW 264.7 (Murine Macrophage Cell Line): Cultured in DMEM with 10% FBS and antibiotics under the same conditions as HepG2 cells.

    • HEp-2 (Human Laryngeal Carcinoma Cell Line): Grown in Minimum Essential Medium (MEM) containing 10% FBS and antibiotics.

  • Treatment Protocol (Antioxidant Assays): HepG2 cells were typically pre-treated with various concentrations of 4,5-CQME for 12 hours before being exposed to 500 µM hydrogen peroxide (H₂O₂) for 3 hours to induce oxidative stress[1].

  • Treatment Protocol (Anti-inflammatory Assay): RAW 264.7 cells were pre-treated with 4,5-CQME (1, 2, and 4 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (50 ng/mL) for 24 hours[2].

Antioxidant and Cytoprotective Assays
  • Cell Viability (MTT) Assay:

    • Seed HepG2 cells in 96-well plates.

    • After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):

    • After treatment, wash the HepG2 cells with PBS.

    • Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer (excitation at 488 nm, emission at 525 nm).

  • Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining):

    • Following treatment, incubate HepG2 cells with 5 µg/mL of JC-1 fluorescent probe for 20 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence of JC-1 aggregates (red) and monomers (green) using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay:

    • Collect treated HepG2 cells and lyse them.

    • Measure the MDA levels in the cell lysates using a commercial MDA assay kit according to the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Glutathione (GSH) Assay:

    • Prepare cell lysates from treated HepG2 cells.

    • Determine the intracellular GSH levels using a commercial GSH assay kit as per the manufacturer's protocol. This assay is often based on the reaction of GSH with a chromogenic reagent.

  • Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining):

    • Harvest the treated HepG2 cells and wash them with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Mix various concentrations of 4,5-CQME with the DPPH solution.

    • Incubate the mixture for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated based on the reduction in absorbance compared to the control.

Anti-inflammatory Assay
  • Nitric Oxide (NO) Production Assay (Griess Reagent):

    • Collect the culture supernatants from treated RAW 264.7 cells.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Antiviral Assay
  • Plaque Reduction Assay (for RSV):

    • Seed HEp-2 cells in 24-well plates and grow to confluence.

    • Pre-incubate a known titer of RSV with serial dilutions of 4,5-CQME for 1 hour at 37°C.

    • Infect the HEp-2 cell monolayers with the virus-compound mixture.

    • After adsorption, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the corresponding concentration of the compound.

    • Incubate for 4-5 days until plaques are visible.

    • Fix and stain the cells with crystal violet.

    • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

Molecular Biology Techniques
  • Immunofluorescent Staining (for Nrf2 Nuclear Translocation):

    • Grow HepG2 cells on coverslips and treat as required.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of Nrf2 using a fluorescence or confocal microscope.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from treated HepG2 cells using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and specific primers for target genes (e.g., HO-1, NQO1) and a housekeeping gene (e.g., GAPDH).

    • A representative thermal cycling protocol would be: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

  • Western Blot Analysis:

    • Lyse treated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-AKT, p-MAPKs, Keap1, Nrf2, HO-1, NQO1, and β-actin as a loading control) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Signaling Pathways

The in vitro studies of this compound have elucidated its mechanism of action, particularly in the context of its antioxidant effects. The Keap1/Nrf2 signaling pathway is a central player, with upstream regulation by the PI3K/AKT and MAPK pathways.

Keap1/Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like 4,5-CQME, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression.

Keap1_Nrf2_Pathway cluster_nucleus Within Nucleus Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2_Complex Keap1-Nrf2 (Cytoplasmic Complex) Oxidative_Stress->Keap1_Nrf2_Complex Induces CQME 4,5-CQME CQME->Keap1_Nrf2_Complex Inhibits Keap1 Nrf2_Active Nrf2 (Active) Keap1_Nrf2_Complex->Nrf2_Active Nrf2 Release Nucleus Nucleus Nrf2_Active->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response Nrf2_Active_n Nrf2 ARE_n ARE Nrf2_Active_n->ARE_n Binds to ARE_n->Antioxidant_Genes Upregulates

Caption: The Keap1/Nrf2 signaling pathway activated by 4,5-CQME.

Upstream Regulation by PI3K/AKT and MAPK Pathways

The activation of the Keap1/Nrf2 pathway by 4,5-CQME is, in part, mediated by the upstream PI3K/AKT and MAPK signaling cascades. 4,5-CQME has been shown to induce the phosphorylation of AKT and modulate the phosphorylation of MAPKs (ERK, JNK, p38), which in turn can influence the dissociation of Nrf2 from Keap1.

Upstream_Regulation CQME 4,5-CQME PI3K PI3K CQME->PI3K MAPK MAPKs (ERK, JNK, p38) CQME->MAPK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation Keap1_Nrf2_Complex Keap1-Nrf2 Complex pAKT->Keap1_Nrf2_Complex Modulates pMAPK p-MAPKs MAPK->pMAPK Phosphorylation pMAPK->Keap1_Nrf2_Complex Modulates Nrf2_Activation Nrf2 Activation Keap1_Nrf2_Complex->Nrf2_Activation

Caption: Upstream regulation of Nrf2 activation by PI3K/AKT and MAPK pathways.

Experimental Workflow for Investigating Antioxidant Effects

The following diagram illustrates a typical experimental workflow for assessing the antioxidant properties of this compound in a cell-based model.

Experimental_Workflow Cell_Culture HepG2 Cell Culture Treatment Pre-treatment with 4,5-CQME Cell_Culture->Treatment Oxidative_Stress Induction of Oxidative Stress (H₂O₂) Treatment->Oxidative_Stress Cell_Viability Cell Viability Assay (MTT) Oxidative_Stress->Cell_Viability ROS_Measurement Intracellular ROS (DCFH-DA) Oxidative_Stress->ROS_Measurement MMP_Assay Mitochondrial Function (JC-1) Oxidative_Stress->MMP_Assay Biochemical_Assays Biochemical Assays (MDA, GSH) Oxidative_Stress->Biochemical_Assays Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Oxidative_Stress->Apoptosis_Assay Molecular_Analysis Molecular Analysis (qPCR, Western Blot) Oxidative_Stress->Molecular_Analysis Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis ROS_Measurement->Data_Analysis MMP_Assay->Data_Analysis Biochemical_Assays->Data_Analysis Apoptosis_Assay->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Experimental workflow for antioxidant activity assessment.

References

Methodological & Application

Application Note: HPLC Analysis of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 4,5-Di-O-caffeoylquinic acid methyl ester. This phenylpropanoid, found in various plant species such as Lonicera japonica and Erigeron breviscapus, has garnered significant interest for its potential therapeutic properties, including antioxidant and antiviral activities.[1][2] The described methodology is essential for the quantification and quality control of this compound in research and pharmaceutical development. This note includes a comprehensive experimental protocol, data presentation in tabular format, and visual diagrams of the experimental workflow and a relevant signaling pathway.

Introduction

This compound is a natural product with demonstrated biological activities, including potent antioxidant effects through the Keap1/Nrf2 signaling pathway and antiviral properties.[1][2] Accurate and reliable analytical methods are crucial for the study of its pharmacokinetic properties, its quantification in natural extracts, and for quality control in drug development processes. HPLC coupled with UV or mass spectrometry detection is a powerful technique for the analysis of such compounds. This application note outlines a robust HPLC method for the separation and quantification of this compound.

Data Presentation

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Start with 5-10% B, linear gradient to 90-95% B over 20-30 minutes
Flow Rate 0.8 - 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection Wavelength 325 nm
Run Time Approximately 30-40 minutes

Table 2: Quantitative Data (Illustrative)

ParameterValueNotes
Retention Time (RT) ~15 - 20 minDependent on the specific gradient and column used.
Linearity (r²) > 0.999Typically determined over a concentration range of 1-100 µg/mL.
Limit of Detection (LOD) 0.1 - 0.5 µg/mLCalculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3]
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mLCalculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[3]

Note: The values in Table 2 are illustrative and should be experimentally determined for specific instrumentation and laboratory conditions.

Experimental Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Weigh 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the initial mobile phase to bring the analyte concentration within the linear range of the calibration curve.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared standard solutions and sample extracts into the HPLC system.

  • Data Acquisition: Acquire the chromatograms and record the peak areas at the specified retention time for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Signaling Pathway

G cluster_stress Oxidative Stress cluster_cell Hepatocyte H2O2 H2O2 DCQME 4,5-Di-O-caffeoylquinic acid methyl ester PI3K PI3K DCQME->PI3K Activates Bax Bax/Bcl-2 Bak DCQME->Bax Decreases ROS ROS DCQME->ROS Reduces AKT AKT PI3K->AKT Activates Nrf2 Nrf2 AKT->Nrf2 Promotes dissociation Keap1 Keap1 Keap1->Nrf2 Inhibits (degradation) ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds HO1 HO-1 ARE->HO1 Upregulates NQO1 NQO1 ARE->NQO1 Upregulates Cell_Protection Cell Protection HO1->Cell_Protection NQO1->Cell_Protection Apoptosis Apoptosis Bax->Apoptosis ROS->Apoptosis

Caption: Keap1/Nrf2 signaling pathway modulated by this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plant_Material Plant Material Extraction Ultrasonic Extraction (80% Methanol) Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Data_Acquisition Data Acquisition (325 nm) HPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of 4,5-Di-O-caffeoylquinic acid methyl ester in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester (4,5-CQAME) is a naturally occurring phenylpropanoid found in various medicinal plants, including Lonicera japonica (honeysuckle) and species from the Asteraceae family, such as Erigeron breviscapus. This compound and its derivatives have garnered significant interest due to their diverse biological activities, including antioxidant and antiviral properties. Accurate quantification of 4,5-CQAME in plant materials is crucial for quality control, standardization of herbal extracts, and pharmacological studies.

This document provides detailed application notes and protocols for the extraction and quantification of this compound from plant samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

While this compound has been identified as a constituent in several plant species, comprehensive and standardized quantitative data across different plant tissues and geographical locations are not consistently reported in the available scientific literature. The concentration of this compound can vary significantly based on factors such as plant species, cultivar, growing conditions, harvest time, and processing methods.

The protocols provided herein offer a reliable methodology for researchers to determine the precise concentration of this compound in their specific plant samples.

Table 1: Documented Presence of this compound in Various Plant Species.

Plant SpeciesFamilyPlant PartReported Concentration
Lonicera japonica Thunb.CaprifoliaceaeFlower budsPresence confirmed; quantitative data varies.
Erigeron breviscapus (Vant.) Hand.-Mazz.AsteraceaeWhole herbPresence of related caffeoylquinic acid methyl esters confirmed.
Spuriopimpinella brachycarpaApiaceaeNot specifiedPresence confirmed.[1]
Ipomoea batatas L.ConvolvulaceaeNot specifiedPresence confirmed.[1]
Spuriopimpinella calycinaApiaceaeNot specifiedPresence confirmed.[1]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of 4,5-CQAME from dried plant material. Optimization may be required depending on the specific plant matrix.

Materials:

  • Dried and powdered plant material (e.g., Lonicera japonica flower buds)

  • Methanol (HPLC grade) or Ethanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Weigh accurately approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol (v/v) in water.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Perform ultrasonic-assisted extraction in an ultrasonic bath at 40°C for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the combined extract to dryness under reduced pressure or using a nitrogen evaporator.

  • Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for UPLC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection into the UPLC-MS/MS system.

Note on Stability: Caffeoylquinic acids can be susceptible to isomerization and degradation. It is advisable to perform extractions under reduced light and to analyze the samples promptly or store them at -20°C.

UPLC-MS/MS Quantification of this compound

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transition:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)

    | this compound | 529.19 | 135.00 | Optimized for instrument |

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

Quantification:

  • Prepare a stock solution of a certified reference standard of this compound in methanol.

  • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the plant extracts.

  • Inject the calibration standards into the UPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant extracts.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

  • Express the final concentration as mg/g of the dried plant material, taking into account the dilution factors during sample preparation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plant_material Dried, Powdered Plant Material extraction Ultrasonic-Assisted Extraction (80% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection re_extraction Re-extract Residue centrifugation->re_extraction combine Combine Supernatants collection->combine re_extraction->centrifugation evaporation Evaporation to Dryness combine->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration injection Inject Sample filtration->injection separation UPLC Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Calibration Curve) detection->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_pathway Hypothesized Antioxidant Signaling CQAME 4,5-Di-O-caffeoylquinic acid methyl ester Keap1 Keap1 CQAME->Keap1 Inhibition? ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidative Stress Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Keap1->Nrf2 Ubiquitination & Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothesized antioxidant signaling pathway involving Nrf2, potentially modulated by 4,5-CQAME.

References

Application Notes and Protocols for the Isolation and Purification of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a natural phenylpropanoid compound found in several medicinal plants, including the flower buds of Lonicera japonica and plants from the Erigeron and Artemisia genera.[1][2] This molecule and its close derivatives have garnered significant interest within the scientific community due to their diverse biological activities. Notably, this compound has demonstrated potent antiviral activity, particularly against the respiratory syncytial virus (RSV).[3][4] Furthermore, related caffeoylquinic acids exhibit strong antioxidant and anti-inflammatory properties. These attributes make this compound a valuable target for phytochemical research and a potential candidate for drug discovery and development.

These application notes provide a comprehensive overview of the methodologies for the successful isolation and purification of this compound from plant sources. The protocols described herein are based on established chromatographic techniques and are intended to guide researchers in obtaining this compound in high purity for further scientific investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₆H₂₆O₁₂
Molecular Weight530.48 g/mol
CAS Number188742-80-5
AppearanceSolid
SolubilitySoluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][3]
Storage-20°C

Experimental Protocols

The isolation and purification of this compound from a plant matrix, such as the flower buds of Lonicera japonica, typically involves a multi-step process encompassing extraction, fractionation, and fine purification through various chromatographic techniques.

Extraction

The initial step involves the extraction of the compound from the dried and powdered plant material. An organic solvent is used to selectively dissolve the desired compounds.

Protocol:

  • Preparation of Plant Material: Air-dry the flower buds of Lonicera japonica and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) with 70-80% ethanol (e.g., 3 x 10 L) at room temperature for 24 hours for each extraction.

    • Alternatively, use ethyl acetate for a more selective extraction of the methyl ester.[2]

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation using Macroporous Resin Column Chromatography

The crude extract is then fractionated to separate compounds based on their polarity.

Protocol:

  • Column Preparation: Pack a glass column with AB-8 macroporous resin and equilibrate it with deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of water and load it onto the column.

  • Elution:

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Fraction Collection and Analysis: Collect the fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions containing caffeoylquinic acids are typically eluted with mid-polarity ethanol concentrations.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating complex mixtures of natural products.

Protocol:

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for separating caffeoylquinic acids is ethyl acetate-n-butanol-acetonitrile-water (3:1:1:5, v/v/v/v).[5] For the methyl ester, the solvent system may need to be optimized to be slightly less polar.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 850 rpm).[6]

    • Once hydrodynamic equilibrium is reached, inject the sample solution (the enriched fraction from the previous step dissolved in a mixture of the two phases).

  • Fraction Collection: Collect the eluate in fractions and monitor with HPLC to identify the fractions containing the target compound.

Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain high-purity this compound is performed using preparative HPLC.

Protocol:

  • Column: A reversed-phase C18 column (e.g., 20 x 250 mm, 5 µm) is typically used.[7][8]

  • Mobile Phase: A gradient of methanol and water (containing a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is commonly employed. An isocratic elution with a specific methanol-water ratio (e.g., 60:40, v/v) can also be effective.[7]

  • Sample Injection: Dissolve the semi-purified fraction from HSCCC in the mobile phase and inject it into the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of >95% is generally achievable.

  • Lyophilization: Lyophilize the purified fraction to obtain the compound as a solid.

Data Presentation

Spectroscopic Data for Structural Elucidation

The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below are the reported ¹H and ¹³C NMR data for 4,5-Di-O-caffeoylquinic acid and the expected shifts for its methyl ester.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 4,5-Di-O-caffeoylquinic acid and its Methyl Ester (in CD₃OD)

Position¹³C NMR (δ, ppm) for Acid¹H NMR (δ, ppm) for AcidExpected Shift for Methyl Ester
Quinic Acid Moiety
174.8-Carbonyl carbon of the ester will have a characteristic shift. The methyl group will show a singlet around 3.7 ppm in ¹H NMR and a signal around 52 ppm in ¹³C NMR.
237.22.20-2.35 (m)
368.44.15 (dd, J=8.5, 3.0 Hz)
474.65.35 (m)
567.95.35 (m)
638.42.20-2.35 (m)
COOH175.3-
Caffeoyl Moiety at C-4
1'126.2-
2'113.77.02 (d, J=2.0 Hz)
3'145.3-
4'148.2-
5'115.06.75 (d, J=8.2 Hz)
6'121.76.92 (dd, J=8.2, 2.0 Hz)
7'146.37.59 (d, J=16.2 Hz)
8'113.36.28 (d, J=16.2 Hz)
9'167.1-
Caffeoyl Moiety at C-5
1''126.2-
2''113.77.02 (d, J=2.0 Hz)
3''145.3-
4''148.2-
5''115.06.75 (d, J=8.2 Hz)
6''121.76.92 (dd, J=8.2, 2.0 Hz)
7''146.27.51 (d, J=15.6 Hz)
8''113.26.21 (d, J=15.6 Hz)
9''166.8-

Note: The provided NMR data is for the non-methylated form, 4,5-Di-O-caffeoylquinic acid, as detailed in a study on compounds isolated from Lonicera japonica. The presence of the methyl ester group will primarily affect the chemical shift of the carboxylic acid carbon (C-7 of the quinic acid moiety) and introduce a new signal for the methyl group.

Visualizations

Experimental Workflow

The overall workflow for the isolation and purification of this compound can be visualized as a sequence of steps, each aimed at enriching the target compound.

experimental_workflow start Dried Plant Material (e.g., Lonicera japonica flower buds) extraction Solvent Extraction (e.g., 70% Ethanol or Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Macroporous Resin Column Chromatography crude_extract->fractionation enriched_fraction Enriched Caffeoylquinic Acid Fraction fractionation->enriched_fraction hsccc High-Speed Counter-Current Chromatography (HSCCC) enriched_fraction->hsccc semi_pure_fraction Semi-Pure Fraction (containing the methyl ester) hsccc->semi_pure_fraction prep_hplc Preparative HPLC semi_pure_fraction->prep_hplc pure_compound Pure 4,5-Di-O-caffeoylquinic acid methyl ester (>95%) prep_hplc->pure_compound analysis Structural Elucidation (NMR, MS) and Purity Analysis (HPLC) pure_compound->analysis

Caption: A generalized workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

The purification process is a sequential refinement where each step increases the purity of the target compound by removing a different set of impurities.

purification_logic cluster_0 Decreasing Polarity Range of Eluted Compounds Crude_Extract Crude Extract (Broad Polarity Range) Macroporous_Resin Macroporous Resin (Removes very polar and non-polar impurities) Crude_Extract->Macroporous_Resin Initial Fractionation HSCCC HSCCC (Separates compounds with similar polarities) Macroporous_Resin->HSCCC Intermediate Purification Prep_HPLC Preparative HPLC (High-resolution separation of closely related compounds) HSCCC->Prep_HPLC Final Polishing Pure_Compound Pure Compound Prep_HPLC->Pure_Compound Isolation

Caption: The logical progression of purification techniques from a crude extract to the pure compound.

References

Application Notes and Protocols for Mass Spectrometry of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a derivative of dicaffeoylquinic acid, a class of phenolic compounds with potential biological activities. Accurate and reliable analytical methods are crucial for its identification, characterization, and quantification in various matrices. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI).

Mass Spectrometry of 4,5-Di-O-caffeoylquinic acid and its Derivatives

Electrospray ionization (ESI) in the negative ion mode is the recommended method for the analysis of quinic acid esters like this compound. This technique provides extensive structural information, allowing for the determination of molecular weight, identification of ester groups, and differentiation of isomers.[1] The fragmentation behavior of dicaffeoylquinic acid (diCQA) isomers has been extensively studied, and this knowledge can be applied to its methyl ester derivative.[2][3] Generally, in the negative ion mode, the fragmentation of diCQAs involves the neutral loss of a caffeoyl residue (162 Da).

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol. From the stock solution, prepare a series of working standard solutions of known concentrations by serial dilution with the initial mobile phase composition.

  • Matrix Sample Preparation (e.g., Plasma, Plant Extract):

    • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold methanol or acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Solid Phase Extraction (for complex matrices): Condition a C18 SPE cartridge with methanol followed by water. Load the pre-treated sample onto the cartridge. Wash with water to remove polar impurities. Elute the analyte with methanol.

    • Filtration: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a general protocol that may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.9 µm particle size) is commonly used for the separation of dicaffeoylquinic acid isomers and their derivatives.[4]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Elution A typical gradient could be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-25 min, 5% B. The gradient should be optimized for best separation.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
Ionization Mode Negative Electrospray Ionization (ESI-) is preferred for higher sensitivity for phenolic compounds.[1][4]
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Cone Gas: 50 L/hDesolvation Gas: 600 L/h
Data Acquisition Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis.

Data Presentation

Quantitative Mass Spectrometry Data

For quantitative analysis using MRM, the following transitions can be monitored for this compound (Molecular Weight: 530.45 g/mol ). The precursor ion in negative mode will be [M-H]⁻ at m/z 529.4.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Illustrative)Dwell Time (ms)Application
This compound529.4367.120100Quantifier
This compound529.4179.035100Qualifier
This compound529.4161.040100Qualifier

Note: Collision energies are instrument-dependent and require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Sample (e.g., Plasma, Plant Extract) protein_precipitation Protein Precipitation / Solid Phase Extraction start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant/Eluate centrifugation->supernatant dry_down Dry Down under Nitrogen supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute filter Filter (0.22 µm) reconstitute->filter lc_separation LC Separation (C18 Column) filter->lc_separation esi_ionization ESI (Negative Mode) lc_separation->esi_ionization ms_detection MS/MS Detection (MRM) esi_ionization->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis.

Proposed Fragmentation Pathway of this compound (Negative Ion Mode)

Based on the known fragmentation of dicaffeoylquinic acids, the methyl ester is expected to follow a similar pathway. The primary fragmentation event is the loss of a caffeoyl group. For methyl esters of chlorogenic acids, the cinnamic acid moiety is often observed as a base peak in the negative ion mode.

fragmentation_pathway cluster_fragments MS/MS Fragments parent [M-H]⁻ m/z 529.4 (this compound) frag1 [M-H - Caffeoyl]⁻ m/z 367.1 (Caffeoylquinic acid methyl ester) parent->frag1 - 162 Da (Caffeoyl) frag2 [Caffeic acid - H]⁻ m/z 179.0 parent->frag2 Direct loss frag1->frag2 - 188 Da (Quinic acid methyl ester) frag5 [Quinic acid methyl ester - H]⁻ m/z 205.0 frag1->frag5 - 162 Da (Caffeoyl) frag3 [Caffeic acid - H - H₂O]⁻ m/z 161.0 frag2->frag3 - 18 Da (H₂O) frag4 [Quinic acid methyl ester - H - H₂O]⁻ m/z 187.0 frag5->frag4 - 18 Da (H₂O)

Caption: Proposed ESI-MS/MS fragmentation pathway.

References

Application Notes and Protocols: 4,5-Di-O-caffeoylquinic Acid Methyl Ester as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in various plants, including Lonicera japonica (honeysuckle), Erigeron breviscapus, and Ipomoea batatas (sweet potato).[1] As a member of the caffeoylquinic acid family, this compound exhibits a range of biological activities, making it a molecule of significant interest in pharmaceutical and nutraceutical research. Its well-defined chemical structure and high purity when synthesized or isolated make it an excellent candidate for use as a chemical standard in various analytical applications.

These application notes provide detailed protocols for the use of this compound as a chemical standard for quantitative analysis, as well as for investigating its biological properties.

Physicochemical Properties and Handling

Proper handling and storage of the chemical standard are crucial for maintaining its integrity and ensuring accurate and reproducible results.

PropertyValue
CAS Number 188742-80-5
Molecular Formula C₂₆H₂₆O₁₂
Molecular Weight 530.48 g/mol
Appearance Solid/Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][3]
Storage Store desiccated at -20°C for long-term storage.[1] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[4][5] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.[4][5]

Note on Stability: Caffeoylquinic acids can be susceptible to degradation, particularly at room temperature and when exposed to light.[6][7][8] It is advisable to prepare solutions fresh and protect them from light. Studies on related compounds suggest that di-acyl caffeoylquinic acids show poor stability at room temperature.[6] For instance, approximately 10.08% degradation of 4,5-di-O-caffeoylquinic acid was observed after 7 days at room temperature in a 50% methanol solution.[6][7][8]

Analytical Applications: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a common and reliable method for the quantification of this compound in various matrices, including plant extracts and biological samples.

Recommended HPLC-UV Method

This protocol provides a general method that can be optimized based on the specific instrumentation and sample matrix.

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 325 nm
Injection Volume 10 µL
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (for Plant Extracts)
  • Extraction: Extract 1 g of powdered plant material with 20 mL of methanol by sonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

Method Validation Parameters

The following table summarizes typical validation parameters for a robust HPLC-UV method for the quantification of this compound.

ParameterTypical Value
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 95 - 105%

Biological Activity Application Notes and Protocols

This compound has demonstrated several promising biological activities. The following protocols provide a framework for investigating these effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging activity of the compound.

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Test Compound Solutions: Prepare various concentrations of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the test compound solution and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • % Scavenging Activity = [1 - (Absorbance of sample - Absorbance of control) / Absorbance of blank] x 100

Antiviral Activity against Respiratory Syncytial Virus (RSV)

A plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.

  • Cell Culture: Culture HEp-2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Virus Propagation: Propagate a known strain of RSV in HEp-2 cells to generate a virus stock with a known titer (plaque-forming units/mL).

  • Plaque Reduction Assay:

    • Seed HEp-2 cells in 6-well plates and grow to 90-100% confluency.

    • Prepare serial dilutions of this compound in a serum-free medium.

    • Pre-incubate a fixed amount of RSV (e.g., 100 PFU) with each dilution of the compound for 1 hour at 37°C.

    • Infect the HEp-2 cell monolayers with the virus-compound mixtures.

    • After 1-2 hours of adsorption, remove the inoculum and overlay the cells with a medium containing 0.5% methylcellulose and the corresponding concentration of the compound.

    • Incubate the plates for 4-5 days until visible plaques are formed.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution of 10% formaldehyde.

    • Stain the cells with a 0.1% crystal violet solution.

    • Wash the plates with water and count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound).

    • Determine the IC₅₀ value (the concentration that inhibits 50% of plaque formation).

Neuroprotective Effects against Oxidative Stress

The MTT assay can be used to assess the cytoprotective effect of the compound against oxidative stress-induced cell death in a neuronal cell line like SH-SY5Y.

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for a specified time (e.g., 24 hours).

  • MTT Assay for Cell Viability:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Express cell viability as a percentage of the control (untreated) cells.

    • Determine the concentration at which the compound shows significant protection against the neurotoxin-induced cell death.

Visualizations

Experimental Workflow for HPLC-UV Quantification

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Inject Inject into HPLC System Working->Inject Sample Weigh Plant Material Extract Extract with Methanol Sample->Extract Centrifuge Centrifuge Extract->Centrifuge Filter_Sample Filter Extract (0.45 µm) Centrifuge->Filter_Sample Filter_Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (325 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Compound in Sample Calibrate->Quantify G cluster_stress Oxidative Stress cluster_compound Compound Action cluster_pathway Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces Compound 4,5-Di-O-caffeoylquinic acid methyl ester Nrf2 Nrf2 Compound->Nrf2 promotes dissociation Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Cell_Survival Cell Survival & Neuroprotection Antioxidant_Enzymes->Cell_Survival promotes

References

Application Notes and Protocols for the Experimental Use of 4,5-Di-O-caffeoylquinic acid methyl ester in Virology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Di-O-caffeoylquinic acid methyl ester is a natural phenylpropanoid found in various plants. This compound has demonstrated notable biological activities, including antioxidant and antiviral properties. Of particular interest to the field of virology is its potent in vitro activity against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[1][2] These application notes provide a summary of the current data on its anti-RSV activity, detailed protocols for its experimental use, and an exploration of its potential mechanisms of action and effects on cellular signaling pathways.

Data Presentation

The antiviral activity and cytotoxicity of this compound against Respiratory Syncytial Virus (RSV) have been quantified, providing a basis for its further investigation as a potential therapeutic agent.

CompoundVirusCell LineIC50CC50Selectivity Index (SI)Reference
This compoundRespiratory Syncytial Virus (RSV)Not Specified0.63 µg/mL118.68 µg/mL>188[1]

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the viral activity. CC50 (50% cytotoxic concentration): The concentration of the compound that results in the death of 50% of the host cells. Selectivity Index (SI): Calculated as CC50/IC50, a higher SI value indicates a more favorable safety profile for the antiviral compound.

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on a host cell line (e.g., HEp-2 or Vero cells) to establish the CC50 value.

Materials:

  • Host cells (e.g., HEp-2, Vero)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium (no compound) as a negative control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the CC50 value using regression analysis.

Antiviral Activity Assay Protocol (Plaque Reduction Assay for RSV)

This protocol determines the concentration of this compound required to inhibit the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayers of host cells (e.g., HEp-2, Vero) in 24-well plates

  • Respiratory Syncytial Virus (RSV) stock of known titer

  • This compound

  • Serum-free cell culture medium

  • Overlay medium (e.g., 0.5% methylcellulose in culture medium)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibody against RSV (e.g., anti-RSV F protein antibody)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TrueBlue™ peroxidase substrate)

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Mix each compound dilution with an equal volume of RSV suspension (containing approximately 100 plaque-forming units, PFU).

  • Incubate the compound-virus mixtures for 1 hour at 37°C.

  • Remove the growth medium from the confluent cell monolayers and wash with PBS.

  • Inoculate the cells with 100 µL of the compound-virus mixtures. Include a virus-only control and a cell-only control.

  • Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Remove the inoculum and add 1 mL of overlay medium to each well.

  • Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator until plaques are visible.

  • Fix the cells with the fixing solution for 20 minutes.

  • Permeabilize the cells with the permeabilization solution for 10 minutes.

  • Block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS).

  • Incubate with the primary antibody for 1 hour at 37°C.

  • Wash and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash and add the substrate to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

  • Determine the IC50 value using regression analysis.

Mandatory Visualization

Caption: Experimental workflow for evaluating the antiviral activity of this compound.

Potential Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound against RSV are not fully elucidated, studies on related dicaffeoylquinic acids suggest a likely mode of action. The antiviral effects are thought to occur through the inhibition of virus-cell fusion in the early stages of infection and the inhibition of cell-cell fusion (syncytia formation) at the end of the RSV replication cycle. This suggests an interference with the viral fusion (F) protein's function.

Furthermore, studies on 4,5-dicaffeoylquinic acid (the non-esterified form) and other related caffeoylquinic acid derivatives have implicated their involvement in modulating key cellular signaling pathways that are often dysregulated during viral infections.

signaling_pathway Potential Signaling Pathways Modulated by this compound cluster_virus RSV Infection cluster_compound Intervention cluster_pathways Host Cell Signaling Pathways cluster_outcomes Cellular Outcomes V RSV NFkB NF-κB Pathway V->NFkB MAPK MAPK Pathway V->MAPK OxidativeStress Oxidative Stress V->OxidativeStress C 4,5-Di-O-caffeoylquinic acid methyl ester C->NFkB C->MAPK Nrf2 Keap1/Nrf2 Pathway C->Nrf2 Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation MAPK->Inflammation Nrf2->OxidativeStress AntiviralResponse Antiviral Response Nrf2->AntiviralResponse ViralReplication Viral Replication OxidativeStress->ViralReplication ViralReplication->V Progeny Virus

Caption: Hypothesized modulation of host signaling pathways by this compound during RSV infection.

  • NF-κB and MAPK Pathways: Viral infections, including RSV, often activate the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines and contributing to virus-induced pathology. Studies on 4,5-dicaffeoylquinic acid have shown its ability to suppress the activation of these pathways in inflammatory models. It is plausible that the methyl ester derivative shares this anti-inflammatory activity, which could be beneficial in mitigating the inflammatory damage associated with severe RSV infection.

  • Keap1/Nrf2 Pathway: Research has demonstrated that this compound can modulate the Keap1/Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. By activating Nrf2, the compound can enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress, a common consequence of viral infections. This antioxidant activity may contribute to its cytoprotective effects and indirectly inhibit viral replication by creating a less favorable cellular environment for the virus.

Further research is warranted to definitively confirm the role of these pathways in the antiviral mechanism of this compound in the context of RSV and other viral infections. Experiments such as Western blotting for phosphorylated pathway components (e.g., p-p65, p-p38) and reporter gene assays for transcription factor activity (e.g., NF-κB luciferase assay) in virus-infected cells treated with the compound would be instrumental in elucidating these mechanisms.

References

Troubleshooting & Optimization

solubility of 4,5-Di-O-caffeoylquinic acid methyl ester in various solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of 4,5-Di-O-caffeoylquinic acid methyl ester. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions related to the dissolution and stability of this compound.

Q1: In which solvents is this compound soluble?

A1: this compound is a polar compound and is generally soluble in a range of organic solvents. Qualitative data indicates solubility in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Pyridine.[1][2]

Q2: I am having difficulty dissolving the compound. What can I do?

A2: If you are experiencing issues with dissolution, consider the following troubleshooting steps:

  • Increase Temperature: Gently warming the solution to 37°C can aid in dissolution.

  • Sonication: Use an ultrasonic bath to increase the rate of dissolution.

  • Solvent Purity: Ensure that your solvents are of high purity and are not hydrated, as water content can affect solubility.

  • Fresh Solvent: For solvents like DMSO that are hygroscopic, use a fresh, unopened bottle to minimize water content.

Q3: The compound seems to be degrading in my solvent. What could be the cause?

A3: Caffeoylquinic acid derivatives can be unstable under certain conditions. Factors that can lead to degradation include:

  • pH: These compounds are more stable in acidic conditions and can degrade or isomerize in neutral or basic solutions.

  • Temperature: Elevated temperatures, especially in solution, can accelerate degradation. It is recommended to store stock solutions at -20°C or -80°C.

  • Light: Exposure to light can cause degradation. Protect solutions from light by using amber vials or covering the container with foil.

  • Solvent Choice: Some studies suggest that caffeoylquinic acids may be unstable in methanol over time.

Q4: How should I prepare and store stock solutions?

A4: To prepare a stock solution, select an appropriate solvent in which the compound is highly soluble, such as DMSO. Once the solution is prepared, it is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in a tightly sealed container at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).

Solubility Data

SolventSolubility (for 4,5-Dicaffeoylquinic acid)
Dimethylformamide (DMF)30 mg/mL
Dimethyl Sulfoxide (DMSO)5 mg/mL
DMF:PBS (pH 7.2) (1:5)0.1 mg/mL

Note: This data is for the related compound 4,5-Dicaffeoylquinic acid and should be used as an estimation for this compound.[3]

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents of high purity

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The excess solid is necessary to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit protective effects against oxidative stress. One of the key mechanisms involved is the modulation of the Keap1/Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of various antioxidant and cytoprotective genes. This compound has been found to promote the activation of this pathway, thereby enhancing the cell's defense against oxidative damage.[4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Degradation Ubiquitin-Proteasome Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation Oxidative_Stress Oxidative Stress / 4,5-Di-O-caffeoylquinic acid methyl ester Oxidative_Stress->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Keap1/Nrf2 signaling pathway activated by this compound.

References

Technical Support Center: Optimizing HPLC Separation of Caffeoylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of caffeoylquinic acid (CQA) isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and application.

Frequently Asked Questions (FAQs)

Q1: What are the most common caffeoylquinic acid isomers I should be trying to separate?

A1: The most frequently analyzed isomers are the mono-caffeoylquinic acids: 3-O-caffeoylquinic acid (3-CQA or neochlorogenic acid), 4-O-caffeoylquinic acid (4-CQA or cryptochlorogenic acid), and 5-O-caffeoylquinic acid (5-CQA or chlorogenic acid). Additionally, various di-caffeoylquinic acid isomers (such as 1,3-diCQA, 3,5-diCQA, and 4,5-diCQA) are also of significant interest.[1][2]

Q2: What is the typical elution order for CQA isomers in reversed-phase HPLC?

A2: The elution order can vary depending on the specific stationary phase and mobile phase conditions. However, a commonly observed elution order on a standard C18 column is 3-CQA, followed by 5-CQA, and then 4-CQA.[3][4] It's important to note that some columns, like biphenyl columns, can alter this order, for instance, to 3-CQA, 4-CQA, and then 5-CQA.[2]

Q3: Why is the pH of the mobile phase so critical for CQA separation?

A3: The pH of the mobile phase is a crucial parameter as it affects the ionization state of the acidic CQA molecules.[5] Operating at a low pH (typically between 2.5 and 4.0) by adding an acid like formic, acetic, or phosphoric acid suppresses the ionization of the carboxylic acid and phenolic acid groups. This leads to better peak shapes (less tailing) and improved retention on reversed-phase columns. However, pH can also influence the stability of CQA isomers, with isomerization occurring more rapidly at neutral or basic pH values.[6][7]

Q4: What is the recommended detection wavelength for analyzing CQAs?

A4: Caffeoylquinic acids exhibit a strong UV absorbance. A detection wavelength of around 325 nm or 330 nm is commonly used for their analysis, providing good sensitivity for most CQA isomers.[1][8]

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of CQA isomers.

Problem 1: Poor Resolution or Co-elution of 4-CQA and 5-CQA

This is one of the most frequent challenges in CQA analysis.

dot

Caption: Troubleshooting logic for poor isomer resolution.

  • Cause A: Suboptimal Mobile Phase: The choice and proportion of the organic modifier (acetonitrile vs. methanol) and the concentration of the acid additive can significantly impact selectivity.[8]

    • Solution: Systematically vary the mobile phase composition. Acetonitrile often provides different selectivity compared to methanol. Adjusting the percentage of formic or acetic acid can also fine-tune the separation. A shallower gradient can increase the separation time between closely eluting peaks.

  • Cause B: Inadequate Stationary Phase Selectivity: Standard C18 columns may not always provide the necessary selectivity to resolve critical pairs like 4-CQA and 5-CQA.[2]

    • Solution: Consider columns with different stationary phase chemistries. Phenyl-hexyl or RP-Amide columns have been shown to offer unique selectivity for these isomers.[1][9]

  • Cause C: Column Temperature Not Optimized: Temperature affects both solvent viscosity and the kinetics of interaction between the analytes and the stationary phase.

    • Solution: Increasing the column temperature (e.g., from 30°C to 60°C) can sometimes improve the resolution between CQA isomers.[8]

Problem 2: Peak Tailing

Peak tailing is often observed for acidic compounds like CQAs.

  • Cause A: Secondary Interactions with Silanol Groups: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the acidic functional groups of CQAs, leading to tailing.

    • Solution 1: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of both the CQA molecules and the silanol groups.

    • Solution 2: Use a modern, high-purity silica column with advanced end-capping to minimize the number of available silanol groups.

  • Cause B: Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peak shapes.[10]

    • Solution: Reduce the injection volume or dilute the sample and re-inject.

Problem 3: Inconsistent Retention Times

Shifting retention times can compromise the reliability of your analysis.

dot

Caption: Decision tree for inconsistent retention times.

  • Cause A: Insufficient Column Equilibration: If the column is not fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution, retention times will shift.[11]

    • Solution: Increase the equilibration time at the end of your gradient method to ensure the column is ready for the next injection.

  • Cause B: Mobile Phase Preparation: Changes in the mobile phase composition, such as evaporation of the organic component or changes in pH, will affect retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure consistent and thorough degassing.

  • Cause C: HPLC System Issues: Leaks in the pump, injector, or fittings can lead to fluctuations in the flow rate and mobile phase composition, causing retention time variability.[12]

    • Solution: Perform a systematic check for leaks throughout the fluidic path of your HPLC system.

Experimental Protocols & Data

General Workflow for Method Development

The following diagram outlines a systematic approach to developing a robust HPLC method for CQA isomer separation.

dot

Workflow_Optimization Start Define Separation Goal (e.g., resolve 3, 4, 5-CQA) Step1 Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O with Formic Acid) Start->Step1 Step2 Screen Gradient & Temperature Step1->Step2 Decision1 Resolution Adequate? Step2->Decision1 Step3 Fine-tune Gradient Slope & Temperature Decision1->Step3 Yes Step4 Change Column Chemistry (e.g., Phenyl-Hexyl) Decision1->Step4 No End Validate Final Method Step3->End Step5 Optimize Mobile Phase (e.g., adjust pH, try MeOH) Step4->Step5 Step5->Step2

Caption: Systematic workflow for HPLC method optimization.

Example HPLC Method Parameters

The table below summarizes parameters from different studies, showcasing successful separation conditions. This data is for comparison and should be adapted for specific instruments and samples.

ParameterMethod 1 (RP-Amide)[1]Method 2 (C18)[6]Method 3 (Phenyl-Hexyl)[9]
Column Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm)Agilent Zorbax Eclipse SB-C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl Column
Mobile Phase A 5% Formic Acid in Water0.1% Formic Acid in Water0.25% Acetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Flow Rate 0.9 mL/min0.8 mL/minNot Specified
Column Temp. 30 °C30 °CNot Specified
Detection 325 nm327 nm330 nm
Elution Type GradientGradientIsocratic (12.5:78.5, v/v)
Run Time 8 min40 minShort run time
Detailed Protocol: UHPLC-UV Method using RP-Amide Column[1]

This protocol is adapted from a validated method for the rapid separation of five CQA isomers.[1]

  • Instrumentation: A UHPLC system equipped with a UV detector.

  • Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 50 mL of formic acid to 950 mL of HPLC-grade water. Filter through a 0.22 µm membrane.

    • Mobile Phase B: Acetonitrile (HPLC grade).

  • Chromatographic Conditions:

    • Flow Rate: 0.9 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 325 nm.

    • Injection Volume: 5 µL.

    • Gradient Program: Establish a suitable gradient to separate the target analytes within an 8-minute run time. The original study should be consulted for the specific gradient profile.

  • Sample Preparation:

    • For green coffee extracts, a solid-liquid extraction using methanol and a 5% aqueous solution of formic acid (25:75 v/v) in an ultrasonic bath can be employed.[1]

    • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.

References

degradation of 4,5-Di-O-caffeoylquinic acid methyl ester during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,5-Di-O-caffeoylquinic acid methyl ester

This technical support guide provides troubleshooting information and frequently asked questions regarding the . It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the ?

A1: The stability of caffeoylquinic acid (CQA) derivatives, including this compound, is primarily affected by temperature and light exposure.[1][2][3][4] It is recommended to store the compound at low temperatures and protected from light to minimize degradation.

Q2: What are the main degradation pathways for this compound?

A2: The major degradation pathways for dicaffeoylquinic acids are isomerization (acyl migration), methylation, and hydrolysis.[1][2][3] For 4,5-di-O-caffeoylquinic acid, acyl migration is a key degradation pathway, leading to the formation of its isomers, 3,5-di-O-caffeoylquinic acid and 3,4-di-O-caffeoylquinic acid.[2][5]

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, this compound should be stored at -20°C.[6] If in solution, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[7] To prevent degradation, solutions should be stored in light-protected containers, such as amber vials.

Q4: I have observed the appearance of new peaks in the HPLC analysis of my stored sample. What could they be?

A4: The new peaks are likely degradation products. Common degradation products of caffeoylquinic acids include isomers formed through acyl migration, as well as methylated and hydrolyzed forms of the parent compound.[1][2][5] LC-MS/MS analysis can be used to identify these degradation products by examining their fragmentation patterns.[5][8]

Q5: Does the solvent used to dissolve this compound affect its stability?

A5: Yes, the choice of solvent can influence the stability of the compound. For instance, caffeoylquinic acids have been observed to degrade more readily in 100% methanol compared to a 50% aqueous methanol solution.[1][5] It is advisable to prepare solutions fresh when possible and to store stock solutions in appropriate solvents at low temperatures.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity of the compound Degradation of the parent compound due to improper storage.Verify storage conditions (temperature, light exposure). Analyze the sample by HPLC to check for the presence of degradation products.
Color change of the sample Oxidation or degradation of the compound.Discard the sample and use a fresh batch. Ensure proper inert storage conditions for new samples.
Inconsistent experimental results Partial degradation of the compound leading to variable concentrations.Prepare fresh solutions for each experiment. Perform a stability study under your specific experimental conditions to understand the degradation kinetics.
Appearance of unexpected peaks in chromatogram Isomerization or other degradation reactions.Use LC-MS to identify the molecular weight and fragmentation pattern of the new peaks to confirm their identity as isomers or other degradation products.[5][8]

Quantitative Data on Degradation

The following table summarizes the degradation of 4,5-dicaffeoylquinic acid (a closely related compound) under different storage conditions after 7 days.

Storage ConditionSolventDegradation (%)
Room Temperature50% Aqueous Methanol10.08%[2][5]
4°C50% Aqueous MethanolRelatively stable[5]
Room Temperature (in transparent bottle)50% Aqueous Methanol18.02%[1][5]
Room Temperature (in transparent bottle)100% Methanol44.96%[1][5]

Experimental Protocols

Protocol for Stability Assessment of this compound using HPLC

This protocol outlines a general procedure to assess the stability of this compound under various storage conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol and water

  • Formic acid (or other appropriate modifier)

  • Amber and clear HPLC vials

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50% aqueous methanol) at a known concentration.

  • Aliquot the stock solution into different sets of amber and clear vials.

3. Storage Conditions:

  • Store the vials under different conditions to be tested. For example:

    • -20°C (control)

    • 4°C in the dark (amber vials)

    • Room temperature in the dark (amber vials)

    • Room temperature with light exposure (clear vials)

4. Time Points for Analysis:

  • Analyze the samples at regular intervals (e.g., day 0, day 1, day 3, day 7, and day 14).

5. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol (or acetonitrile).

  • Detection: UV detector at an appropriate wavelength (e.g., 330 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

6. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial concentration at day 0.

  • The percentage of remaining compound can be calculated as: (Peak area at time t / Peak area at time 0) * 100%.

  • Identify and quantify any major degradation products that appear over time.

Visualizations

4_5_diCQA 4,5-di-O-caffeoylquinic acid 3_5_diCQA 3,5-di-O-caffeoylquinic acid 4_5_diCQA->3_5_diCQA Acyl Migration 3_4_diCQA 3,4-di-O-caffeoylquinic acid 3_5_diCQA->3_4_diCQA Acyl Migration

Caption: Acyl migration pathway of dicaffeoylquinic acids.

cluster_0 Stability Study Workflow Start Prepare stock solution of This compound Aliquot Aliquot into amber and clear vials Start->Aliquot Store Store under different conditions (temp, light) Aliquot->Store Analyze Analyze samples by HPLC at specified time points Store->Analyze Data Calculate remaining parent compound and identify degradation products Analyze->Data End Report stability results Data->End

Caption: Experimental workflow for a stability study.

Observe Observe unexpected peak in HPLC chromatogram Check_Mass Does the peak have the same mass as the parent compound? Observe->Check_Mass Isomer The peak is likely an isomer (e.g., 3,5- or 3,4-diCQA methyl ester) Check_Mass->Isomer Yes Other The peak may be a hydrolysis, methylation, or oxidation product Check_Mass->Other No

Caption: Troubleshooting decision tree for unexpected peaks.

References

preventing isomerization of caffeoylquinic acids during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the isomerization of caffeoylquinic acids (CQAs) during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is CQA isomerization and why is it a problem?

A1: CQA isomerization is a chemical process where the caffeoyl group moves from one hydroxyl group to another on the quinic acid core.[1][2][3][4] This intramolecular transesterification leads to the interconversion of CQA regioisomers (e.g., 3-CQA, 4-CQA, and 5-CQA).[1][2][3][4] This is a significant analytical challenge because different isomers can have varying biological activities.[5][6] Failure to prevent isomerization can lead to inaccurate quantification and misinterpretation of the biological effects of a sample.[5][6]

Q2: What are the main factors that cause CQA isomerization?

A2: The primary drivers of CQA isomerization are elevated temperature and pH.[5][7][8][9]

  • pH: The process is highly pH-dependent, with increased rates of acyl migration occurring at neutral and basic pH levels.[1][2][3][7][8] Acidic conditions, typically below pH 4, significantly slow down the isomerization process.[7][8][10] For example, 3-CQA is relatively stable under acidic conditions but rapidly isomerizes at neutral or basic pH.[7][8]

  • Temperature: High temperatures accelerate isomerization.[7][11] Heating 5-CQA in an aqueous solution can produce a mixture of 3-, 4-, and 5-CQA, as well as hydrolysis products.[5]

  • Light: Exposure to light, particularly UV irradiation, can also contribute to degradation and isomerization.[5][8][9]

Q3: I'm seeing unexpected or broad peaks in my chromatogram. Could this be isomerization?

A3: Yes, this is a classic sign of on-column or pre-analysis isomerization. If your sample preparation or analytical method lacks the proper controls (e.g., acidified mobile phase, controlled temperature), CQAs can isomerize during the run. This results in peak broadening or the appearance of distinct new peaks corresponding to the newly formed isomers, complicating quantification.

Q4: How can I prevent isomerization during sample extraction and preparation?

A4: Careful control of extraction conditions is critical.

  • Solvent: Use a slightly acidified solvent, such as 70-75% methanol or ethanol containing a small amount of acid (e.g., 0.1% formic acid or 2% acetic acid), to maintain a low pH.[12][13][14]

  • Temperature: Perform extractions at low or room temperature whenever possible.[7] If heating is necessary, use the lowest effective temperature for the shortest duration.[14] Studies show that CQAs are relatively stable at 4°C but degrade significantly at room temperature over time.[7]

  • Storage: Store extracts at low temperatures (-20°C is recommended for long-term storage) in amber vials or otherwise protected from light.[8][15] Analyze samples as quickly as possible after preparation.[15]

Q5: What are the ideal HPLC/UHPLC conditions to prevent isomerization during analysis?

A5: The key is to maintain an acidic environment and control the temperature.

  • Mobile Phase: Always use an acidified mobile phase. Common choices include water and acetonitrile or methanol, both containing 0.1% to 1% formic acid or acetic acid.[14][16] This maintains a low pH, which is crucial for stability.

  • Column Temperature: Maintain a consistent and controlled column temperature. While higher temperatures can sometimes improve peak shape, they can also accelerate isomerization.[16] A temperature around 30-40°C is often a good starting point, but it should be optimized for your specific separation.

  • Column Choice: Reversed-phase C18 or phenyl-based columns are commonly used and effective for separating CQA isomers.[16]

Quantitative Data on CQA Stability

The stability of CQAs is highly dependent on the experimental conditions. The following tables summarize the impact of pH and temperature on CQA degradation.

Table 1: Effect of pH on the Degradation of 5-CQA

pHDegradation of 5-CQA (after 2 hours)Reference
3.48.46%[10]
4.049.92%[10]
6.063.59%[10]
12.099.99%[10]

Table 2: Thermal Stability of Di-acyl CQAs in 50% Aqueous Methanol (after 7 days)

CompoundDegradation at Room TemperatureDegradation at 4°CReference
4,5-diCQA~10.08%Relatively Stable[7]
3,4-diCQA~7.82%Relatively Stable[7]
3,5-diCQA~7.03%Relatively Stable[7]
Mono-acyl CQAs Stable Stable [7]

Note: Mono-acyl CQAs were found to be much more stable than di-acyl CQAs under the same conditions.[7][8][9]

Visual Guides and Workflows

Chemical Isomerization Pathway

The isomerization of mono-CQAs occurs through acyl migration, primarily between positions 3, 4, and 5 on the quinic acid ring.

G cluster_conditions Conditions: - Neutral/Basic pH - Elevated Temperature CQA3 3-Caffeoylquinic Acid CQA4 4-Caffeoylquinic Acid CQA3->CQA4 Acyl Migration CQA5 5-Caffeoylquinic Acid CQA4->CQA5 Acyl Migration dummy

Caption: Reversible acyl migration pathway between CQA isomers.

Recommended Analytical Workflow

This workflow outlines the key steps and control points for minimizing CQA isomerization from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC/UHPLC Analysis A 1. Sample Collection (Freeze immediately) B 2. Extraction (Use acidified solvent, e.g., 75% MeOH + 0.1% Formic Acid) A->B Critical: Low Temp C 3. Filtration & Storage (Store at -20°C, protect from light) B->C Critical: Low pH D 4. Mobile Phase Prep (Acidify A and B solvents, e.g., 0.1% Formic Acid) C->D E 5. Set Conditions (Control column temp, e.g., 30-40°C) D->E F 6. Injection & Separation E->F Critical: Stable T & pH G 7. Data Analysis (Correctly identify isomer peaks) F->G

Caption: Recommended workflow for CQA analysis to prevent isomerization.

Troubleshooting Flowchart

A logical guide for diagnosing issues related to unexpected peaks in your chromatogram.

G rect_node rect_node start Unexpected peaks in chromatogram? q1 Is mobile phase acidified? start->q1 q2 Is column temperature controlled? q1->q2 Yes sol1 Action: Add acid (e.g., 0.1% formic acid) to both mobile phase solvents. q1->sol1 No q3 Was sample prep done in acidic solvent & stored cold? q2->q3 Yes sol2 Action: Use a column oven. Optimize temperature (e.g., 30°C). q2->sol2 No sol3 Action: Re-extract sample using acidified solvent and proper storage procedures. q3->sol3 No end Problem likely due to isomerization. Review protocols. q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting guide for identifying sources of CQA isomerization.

Detailed Experimental Protocol

Objective: To extract and quantify Caffeoylquinic Acids (CQAs) from plant material while minimizing isomerization.

Materials:

  • Plant material (fresh, frozen, or lyophilized)

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Equipment: Grinder/Mortar and Pestle, Liquid Nitrogen (for fresh tissue), Centrifuge, HPLC/UHPLC system with PDA/DAD detector, Analytical Balance, Volumetric flasks, Amber vials.

Procedure:

  • Sample Homogenization:

    • For fresh tissue, weigh approximately 1 g and immediately freeze in liquid nitrogen.[15] Grind to a fine powder using a pre-chilled mortar and pestle.[15]

    • For dried or lyophilized tissue, grind to a fine powder at room temperature.

  • Extraction:

    • Prepare the extraction solvent: 75% Methanol / 24.9% Water / 0.1% Formic Acid (v/v/v) .

    • To the powdered sample, add 15 mL of the extraction solvent.[13]

    • Vortex thoroughly and sonicate in an ultrasonic bath for 10-15 minutes at a controlled temperature (e.g., 25-30°C).[13]

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled.

  • Sample Preparation for HPLC:

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial to prevent light degradation.[15]

    • If not analyzing immediately, store the vial at -20°C.[15]

  • UHPLC-PDA Analysis:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[13]

    • Mobile Phase A: Water with 0.1% Formic Acid.[16]

    • Mobile Phase B: Acetonitrile (or Methanol) with 0.1% Formic Acid.[14][16]

    • Column Temperature: 40°C.[13]

    • Flow Rate: 0.6 mL/min.[13]

    • Injection Volume: 1-5 µL.

    • PDA Detection: Monitor at 320-330 nm for CQAs.[13]

    • Gradient Program (Example):

      • 0-1 min: 2% B

      • 1-5 min: Linear gradient to 15% B

      • 5-8 min: Linear gradient to 25% B

      • 8-10 min: Linear gradient to 80% B

      • 10-12 min: Hold at 80% B

      • 12-13 min: Return to 2% B

      • 13-15 min: Re-equilibration at 2% B

  • Quantification:

    • Prepare a calibration curve using certified standards of the CQA isomers of interest (e.g., 3-CQA, 4-CQA, 5-CQA).

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the amount of each CQA using the peak area and the corresponding calibration curve.[15]

References

troubleshooting mass spec fragmentation of 4,5-di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometric analysis of 4,5-di-O-caffeoylquinic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected deprotonated molecular ion ([M-H]⁻) for this compound?

A1: The expected deprotonated molecular ion ([M-H]⁻) for this compound is m/z 529.

Q2: What are the primary fragment ions observed in the negative ion mode MS/MS spectrum of 4,5-di-O-caffeoylquinic acid?

A2: In the negative ion mode, the MS/MS spectrum of 4,5-di-O-caffeoylquinic acid is characterized by the following key fragment ions:

  • m/z 353 : Resulting from the neutral loss of a caffeoyl group (162 Da).[1][2]

  • m/z 191 : Corresponding to the deprotonated quinic acid moiety.[2][3]

  • m/z 179 : Representing the deprotonated caffeic acid moiety.[2][3]

  • m/z 173 : Indicating dehydrated deprotonated quinic acid.[2][3]

Q3: How does the methyl ester group affect the fragmentation pattern compared to the free acid?

A3: The methyl ester at the C1 position of the quinic acid core is expected to be relatively stable during typical collision-induced dissociation (CID) in negative ion mode. The primary fragmentation will likely still involve the loss of the more labile caffeoyl ester groups. However, under certain conditions, a neutral loss of methanol (32 Da) or formaldehyde (30 Da) from the precursor or fragment ions might be observed.

Q4: I am observing an ion at m/z 515 in my sample of this compound. What could be the cause?

A4: An ion at m/z 515 corresponds to the deprotonated molecular ion of 4,5-di-O-caffeoylquinic acid (the free acid). This suggests that your sample may not be fully methylated or that hydrolysis of the methyl ester has occurred during sample storage or preparation.

Q5: My signal intensity is poor. What are some common causes?

A5: Poor signal intensity can be due to several factors:

  • Suboptimal ionization source parameters : The temperature, gas flows, and voltages of the electrospray ionization (ESI) source may need optimization.

  • Sample degradation : Caffeoylquinic acid derivatives can be sensitive to light, temperature, and pH.[4][5] Ensure proper storage and handling.

  • Matrix effects : Co-eluting compounds from your sample matrix can suppress the ionization of your analyte. Consider improving your chromatographic separation or using a more rigorous sample preparation method.

  • Incorrect mobile phase : The pH and composition of the mobile phase can significantly impact ionization efficiency. Acidic mobile phases (e.g., with 0.1% formic acid) are generally preferred for the analysis of these compounds in negative ion mode.

Troubleshooting Guides

Problem 1: Unexpected Peaks in the Mass Spectrum

This guide will help you identify the source of unexpected peaks in your mass spectrum.

Table 1: Common Unexpected Ions and Their Potential Sources

Observed m/zPotential IdentityLikely CauseSuggested Action
5154,5-di-O-caffeoylquinic acidIncomplete methylation or hydrolysis of the methyl ester.Verify the methylation procedure. Check for potential sources of water and consider storing the sample under anhydrous conditions.
367Methylated mono-caffeoylquinic acidIn-source fragmentation and subsequent methylation, or presence of a methylated impurity.Optimize collision energy to minimize in-source fragmentation. Analyze a blank injection to check for system contamination.
543Ethylated 4,5-di-O-caffeoylquinic acidUse of ethanol in sample preparation or mobile phase.Ensure all solvents are of high purity and free from ethanol contamination.
VariousPlasticizers (e.g., phthalates)Contamination from plastic labware (e.g., tubes, pipette tips).Use glass or polypropylene labware. Run a solvent blank to identify background contaminants.
Problem 2: Inconsistent Fragmentation Patterns or Poor Signal

Use this guide to address issues with signal intensity and fragmentation reproducibility.

G Troubleshooting Workflow for Poor Signal/Fragmentation cluster_start cluster_check_instrument Instrument Checks cluster_check_method Method Parameters cluster_check_lc LC System cluster_check_sample Sample Integrity cluster_solution start Start: Poor Signal or Inconsistent Fragmentation check_tune Verify Instrument Tune and Calibration start->check_tune check_source Inspect and Clean Ion Source check_tune->check_source Calibration OK? solution Problem Resolved check_tune->solution Recalibrate check_gas Check Nebulizer and Drying Gas Flow check_source->check_gas Source Clean? check_source->solution Clean Source optimize_source Optimize ESI Source Parameters (Voltage, Temperature) check_gas->optimize_source Gas Flow OK? check_gas->solution Adjust Gas Flow optimize_collision Optimize Collision Energy (CID) optimize_source->optimize_collision Source Optimized? optimize_source->solution Adjust Parameters check_column Check Column Performance (Peak Shape, Retention Time) optimize_collision->check_column Fragmentation Optimized? optimize_collision->solution Adjust Energy check_mobile_phase Verify Mobile Phase Preparation (pH, Composition) check_column->check_mobile_phase Column OK? check_column->solution Replace Column check_concentration Verify Sample Concentration check_mobile_phase->check_concentration Mobile Phase OK? check_mobile_phase->solution Prepare Fresh Mobile Phase check_stability Assess Sample Stability (Degradation?) check_concentration->check_stability Concentration OK? check_concentration->solution Adjust Concentration check_matrix Investigate Matrix Effects check_stability->check_matrix Sample Stable? check_stability->solution Prepare Fresh Sample check_matrix->solution Matrix Effects Addressed? check_matrix->solution Improve Sample Prep/Chromatography

Caption: Troubleshooting workflow for mass spectrometry analysis.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol provides a starting point for the analysis. Optimization may be required based on your specific instrumentation.

Table 2: Recommended LC-MS/MS Parameters

ParameterSetting
LC System
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Cone Voltage40 V
Source Temperature120 °C
Desolvation Temperature350 °C
Cone Gas Flow50 L/hr
Desolvation Gas Flow600 L/hr
MS/MS Parameters
Precursor Ionm/z 529
Collision Energy20-30 eV (optimize for your instrument)
Monitored Transitions529 -> 353, 529 -> 191, 529 -> 179

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound in negative ion mode.

G Proposed Fragmentation of this compound ([M-H]⁻) cluster_main cluster_frags mol [M-H]⁻ m/z 529 frag353 [M-H - Caffeoyl]⁻ m/z 353 mol->frag353 - 162 Da (Caffeoyl) frag179 [Caffeic Acid - H]⁻ m/z 179 mol->frag179 Charge-remote fragmentation frag191 Quinic Acid Methyl Ester - H₂O - H]⁻ m/z 191 (Quinic Acid) frag353->frag191 - Caffeoyl frag173 [Quinic Acid - H₂O - H]⁻ m/z 173 frag353->frag173 - Caffeoyl - H₂O

Caption: Fragmentation of this compound.

References

Technical Support Center: Enhancing the Purity of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of 4,5-Di-O-caffeoylquinic acid methyl ester.

Troubleshooting Guide

This guide offers solutions to specific experimental issues, focusing on chromatographic purification and analysis.

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for phenolic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes and their solutions are outlined below:

Potential CauseRecommended Solution
Secondary Silanol Interactions Acidic phenolic hydroxyl groups can interact with residual free silanol groups on the silica-based stationary phase, leading to tailing.[1][2][3][4]
Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). This suppresses the ionization of silanol groups, minimizing secondary interactions.[5][6][7]
Use an End-Capped Column: Employ a modern, high-purity silica column that is well end-capped to block most of the active silanol groups.[2]
Mobile Phase pH Close to Analyte pKa If the mobile phase pH is near the pKa of the caffeoylquinic acid derivative, both ionized and non-ionized forms will exist, causing inconsistent retention and peak distortion.[6]
Maintain Consistent Ionization State: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic form. For acidic compounds, a lower pH is generally preferred.[7]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Reduce Sample Concentration: Dilute the sample or decrease the injection volume.
Column Contamination or Degradation Accumulation of strongly retained impurities or degradation of the stationary phase can create active sites that cause tailing.
Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase).[2]
Use a Guard Column: Protect the analytical column from contaminants by installing a guard column.

Issue 2: Co-elution of Isomers and Impurities.

  • Question: I am having difficulty separating this compound from its isomers (e.g., 3,4- or 3,5-di-O-caffeoylquinic acid methyl ester) and other impurities. How can I improve the resolution?

  • Answer: The structural similarity of caffeoylquinic acid isomers presents a significant chromatographic challenge.[8] The following strategies can enhance separation:

ParameterRecommended Adjustment
Stationary Phase Chemistry The choice of column is critical for resolving isomers.
Phenyl-Hexyl Column: These columns can offer different selectivity for aromatic compounds compared to standard C18 columns due to π-π interactions.[9]
C18 Column: A high-density bonding, end-capped C18 column can also provide good resolution. Optimization of other parameters is key.[4]
Mobile Phase Composition The organic modifier and additive can significantly impact selectivity.
Organic Solvent: Methanol as the organic modifier can sometimes provide better separation of phenolic compounds compared to acetonitrile.[10]
Acidic Modifier: Use 0.1% formic acid in both the aqueous and organic phases to ensure sharp peaks and consistent pH.[4]
Temperature Column temperature affects solvent viscosity and mass transfer, which can influence resolution.
Increase Temperature: Elevating the column temperature (e.g., to 35-40°C) can improve peak efficiency and may alter selectivity, potentially resolving co-eluting peaks.[4][10]
Gradient Elution A well-optimized gradient is essential for separating complex mixtures.
Shallow Gradient: Employ a slow, shallow gradient around the elution time of the target compound to maximize the separation of closely eluting isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound, and how can I prevent their formation during isolation and storage?

A1: this compound is susceptible to degradation through several pathways, especially isomerization, hydrolysis, and methylation.[3][11]

  • Isomerization: Under neutral or alkaline conditions, the caffeoyl groups can migrate, leading to the formation of isomers such as 3,4- and 3,5-di-O-caffeoylquinic acid methyl ester.[2] To prevent this, maintain acidic conditions (pH < 4) during extraction and purification.

  • Hydrolysis: The ester linkages can be hydrolyzed, yielding monocaffeoylquinic acids and caffeic acid. This is more likely to occur at higher temperatures and extreme pH values.

  • Methylation: If methanol is used as a solvent for prolonged periods, it can potentially lead to the formation of methylated artifacts, especially under light exposure.[3]

Prevention Strategies:

  • Temperature: Keep samples cool (4°C) and avoid prolonged exposure to room temperature or higher.[3] For long-term storage, -20°C or -80°C is recommended.

  • Light: Protect solutions from light by using amber vials or covering glassware with aluminum foil.[3]

  • pH: Work under acidic conditions (e.g., using solvents acidified with 0.1% formic acid) to minimize isomerization.

  • Solvent Choice: While methanol is a common solvent, be aware of the potential for methylation. Use freshly prepared solutions and minimize storage time in methanol.[3]

The following table summarizes the degradation of 4,5-di-O-caffeoylquinic acid (4,5-diCQA) in different methanol concentrations after 7 days at room temperature in a transparent vial.

Solvent% Degradation of 4,5-diCQA
50% Methanol~18.02%
100% Methanol~44.96%
(Data adapted from a study on caffeoylquinic acid stability)[3]

Q2: What is a suitable starting point for a preparative HPLC method to purify this compound?

A2: A common approach involves a multi-step process, starting with a crude extraction followed by one or more chromatographic steps. A combination of High-Speed Counter-Current Chromatography (HSCCC) for initial fractionation and preparative HPLC for final purification can be effective.[12]

Experimental Protocol: Purification of Caffeoylquinic Acid Derivatives

This protocol provides a general framework for the isolation and purification of this compound from a plant extract.

  • Extraction:

    • Extract the dried and powdered plant material with 80% ethanol using sonication or reflux.

    • Combine the extracts and concentrate under reduced pressure to remove the ethanol.

    • Partition the resulting aqueous residue successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to obtain a crude extract enriched in caffeoylquinic acid derivatives.[12]

  • Initial Fractionation (Optional but Recommended): High-Speed Counter-Current Chromatography (HSCCC)

    • Solvent System: A two-phase solvent system such as methyl tert-butyl ether/n-butanol/acetonitrile/water (with 0.5% acetic acid) is suitable. The ratio can be optimized (e.g., 2.5:1.5:1:5, v/v/v/v) to achieve appropriate partition coefficients (K) for the target compounds.[12]

    • Operation: Perform the HSCCC separation to obtain several fractions, which can be analyzed by analytical HPLC to identify those containing the desired compound.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm) is a good choice.

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient Elution: Develop a gradient that provides good resolution between this compound and its closely related isomers and impurities. An example gradient is:

      • 0-10 min: 10-25% B

      • 10-40 min: 25-40% B

      • 40-50 min: 40-100% B

      • 50-60 min: 100% B (wash)

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 10-15 mL/min for a 20 mm ID column).

    • Detection: Monitor the elution at a wavelength of 325-330 nm, where caffeoylquinic acids have strong absorbance.

    • Fraction Collection: Collect the fractions corresponding to the target peak.

    • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified compound as a solid.

  • Purity Assessment:

    • Analyze the purity of the final product using an analytical HPLC-UV/MS system. The purity should be determined by peak area normalization. A purity of >95% is generally considered good for most research applications.

Visualizations

The following diagrams illustrate the experimental workflow for purification and the potential degradation pathways of dicaffeoylquinic acids.

experimental_workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis & Final Product start Plant Material extraction Extraction with 80% Ethanol start->extraction concentration Concentration (remove ethanol) extraction->concentration partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) concentration->partition crude_extract Crude Extract partition->crude_extract hsccc Optional: HSCCC Fractionation crude_extract->hsccc for complex mixtures prep_hplc Preparative HPLC crude_extract->prep_hplc direct purification hsccc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_removal Solvent Removal & Lyophilization fraction_collection->solvent_removal purity_check Purity Analysis (Analytical HPLC-UV/MS) solvent_removal->purity_check final_product Purified 4,5-di-O-caffeoylquinic acid methyl ester purity_check->final_product

Caption: Experimental workflow for the purification of this compound.

degradation_pathways cluster_degradation Degradation Products main_compound 4,5-Di-O-caffeoylquinic acid methyl ester isomer1 3,4-Di-O-caffeoylquinic acid methyl ester main_compound->isomer1 Isomerization (pH, temp) isomer2 3,5-Di-O-caffeoylquinic acid methyl ester main_compound->isomer2 Isomerization (pH, temp) hydrolysis_product1 Monocaffeoylquinic acid methyl esters main_compound->hydrolysis_product1 Hydrolysis (temp, extreme pH) hydrolysis_product2 Caffeic Acid hydrolysis_product1->hydrolysis_product2 Further Hydrolysis

Caption: Degradation pathways of this compound.

References

Technical Support Center: 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of 4,5-Di-O-caffeoylquinic acid methyl ester to ensure its stability and integrity for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid form of this compound should be stored at -20°C.[1][2] At this temperature, the compound is stable for at least four years.[2]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored in aliquots to prevent repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to keep the solutions at -80°C, where they are stable for up to 6 months.[3][4] For short-term storage, -20°C is suitable for up to 1 month.[3][4] It is also crucial to protect solutions from light.[4]

Q3: My vial of solid this compound was delivered at room temperature. Is it still viable?

A3: Yes, it is common for this compound to be shipped at room temperature for short durations in the continental US.[2] However, upon receipt, it should be immediately stored at the recommended -20°C. Some suppliers may ship evaluation samples with blue ice.[3]

Q4: I left a stock solution of this compound on the bench at room temperature for a day. Can I still use it?

A4: Dicaffeoylquinic acids, including this compound, exhibit poor stability at room temperature.[5] Studies have shown that significant degradation can occur within a week at room temperature.[5] It is advisable to prepare a fresh solution to ensure the accuracy and reproducibility of your experimental results.

Q5: Does light affect the stability of this compound?

A5: Yes, exposure to light can affect the stability of caffeoylquinic acid derivatives.[4][5] Therefore, it is recommended to store both solid compounds and solutions in light-protected containers, such as amber vials or tubes wrapped in foil.

Data Presentation: Storage Condition Summary

For easy reference, the following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Instructions
Solid -20°C≥ 4 years[2]Keep in a tightly sealed container.
Stock Solution -80°CUp to 6 months[3][4]Aliquot to avoid freeze-thaw cycles; Protect from light.[3][4]
-20°CUp to 1 month[3][4]Aliquot to avoid freeze-thaw cycles; Protect from light.[3][4]

Experimental Protocols: Preparation of Stock Solutions

To ensure the stability and solubility of this compound, follow this protocol for preparing stock solutions:

  • Select an appropriate solvent: Based on the experimental requirements and solubility information provided by the supplier.

  • Weigh the compound: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Add the solvent: Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Aid dissolution (if necessary): To enhance solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[3]

  • Aliquot and store: Once the compound is fully dissolved, divide the stock solution into smaller, single-use aliquots in light-protected tubes. Store immediately at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3][4]

Troubleshooting Guide: Storage and Handling Issues

This section addresses potential issues that may arise during the storage and handling of this compound.

Issue 1: Inconsistent experimental results.

  • Possible Cause: Degradation of the compound due to improper storage.

  • Solution:

    • Verify the storage conditions of both the solid compound and the stock solutions.

    • Ensure that stock solutions have not exceeded their recommended storage duration.

    • Prepare fresh stock solutions from the solid compound.

Issue 2: Precipitate observed in a thawed stock solution.

  • Possible Cause: The compound may have come out of solution during the freeze-thaw cycle.

  • Solution:

    • Gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the precipitate.

    • If the precipitate does not redissolve, it may indicate degradation, and a fresh solution should be prepared.

Issue 3: Discoloration of the solid compound or solution.

  • Possible Cause: Oxidation or degradation due to exposure to air, light, or moisture.

  • Solution:

    • Discard the discolored compound or solution.

    • Ensure that the compound is stored in a tightly sealed, light-protected container.

    • When preparing solutions, use freshly opened solvents to minimize moisture content.

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Duration) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes check_precipitate Check for Precipitate in Thawed Solution improper_storage->check_precipitate No continue_exp Continue Experiment prepare_fresh->continue_exp precipitate_found Precipitate Observed? check_precipitate->precipitate_found warm_sonicate Warm (37°C) and Sonicate precipitate_found->warm_sonicate Yes check_discoloration Check for Discoloration precipitate_found->check_discoloration No dissolved Dissolved? warm_sonicate->dissolved dissolved->prepare_fresh No dissolved->continue_exp Yes discoloration_found Discoloration Observed? check_discoloration->discoloration_found discoloration_found->continue_exp No discard Discard and Prepare Fresh discoloration_found->discard Yes discard->continue_exp

Caption: Troubleshooting workflow for storage and handling issues.

References

Technical Support Center: Scaling Up 4,5-Di-O-caffeoylquinic Acid Methyl Ester Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up isolation of 4,5-Di-O-caffeoylquinic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for obtaining high-purity compounds in larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for isolating this compound?

A1: this compound is a naturally occurring phenolic compound. Notable plant sources for its isolation include the flower buds of Lonicera japonica (Japanese honeysuckle), the leaves of Ilex pubescens, and the fruits of Xanthium strumarium.[1][2][3] The concentration of the target compound can vary depending on the plant species, geographical location, and harvesting time.

Q2: What are the main challenges when scaling up the isolation of this compound?

A2: Scaling up the isolation of this compound presents several challenges. These include maintaining high recovery and purity, managing increased solvent consumption and cost, the potential for compound degradation under prolonged processing times, and the complexity of transferring analytical-scale chromatographic methods to a preparative or industrial scale. The inherent instability of caffeoylquinic acids, which can undergo isomerization and degradation, is a significant concern during scale-up.[4][5]

Q3: Which chromatographic techniques are most suitable for large-scale purification?

A3: For large-scale purification of this compound, preparative High-Performance Liquid Chromatography (prep-HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are highly effective methods.[6][7] Prep-HPLC offers high resolution, while HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample and allowing for high sample loading.[7] The choice between these techniques often depends on the specific separation requirements, available equipment, and cost considerations.

Q4: How does the stability of this compound affect the isolation process?

A4: Caffeoylquinic acid derivatives are susceptible to degradation through isomerization and hydrolysis, which can be influenced by factors such as pH, temperature, and light exposure during the extraction and purification process.[4][5] Prolonged exposure to harsh conditions, which can be more prevalent during scaled-up operations, can lead to lower yields and the generation of impurities that are difficult to separate. Therefore, careful optimization of extraction and purification parameters is crucial to maintain the integrity of the target compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of this compound isolation.

Problem Possible Causes Troubleshooting Solutions
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Improper plant material preparation (e.g., particle size too large).- Solvent Optimization: Test different solvent systems. A mixture of ethanol or methanol and water is often effective for extracting phenolic compounds.[7] - Extraction Conditions: Increase extraction time or temperature, but monitor for compound degradation.[4][5] - Material Grinding: Ensure the plant material is finely ground to increase the surface area for extraction.
Poor Resolution in Preparative HPLC - Column overloading. - Inappropriate mobile phase. - Column deterioration.- Load Reduction: Decrease the amount of sample loaded onto the column. - Mobile Phase Adjustment: Optimize the gradient and solvent composition. Adding a small amount of acid (e.g., formic acid or acetic acid) can improve peak shape for phenolic compounds. - Column Flushing and Replacement: Flush the column with a strong solvent. If resolution does not improve, the column may need to be repacked or replaced.
Compound Degradation During Purification - Prolonged exposure to high temperatures. - Use of harsh pH conditions in the mobile phase. - Extended processing time.- Temperature Control: Use a column oven to maintain a consistent and moderate temperature. - pH Management: Maintain a slightly acidic mobile phase (pH 3-5) to improve the stability of caffeoylquinic acids. - Process Optimization: Streamline the purification workflow to minimize the time the compound is in solution.
High Solvent Consumption and Cost - Inefficient chromatographic method. - Use of large-diameter columns.- Method Optimization: Develop a more efficient gradient to reduce run times. - Column Selection: Consider using smaller particle size columns which can provide better resolution with shorter column lengths and lower flow rates. - Solvent Recycling: If using isocratic elution, consider recycling the mobile phase.
Difficulty in Removing Closely Related Impurities - Isomers of dicaffeoylquinic acids co-eluting with the target compound. - Presence of other structurally similar phenolic compounds.- High-Resolution Chromatography: Employ high-performance liquid chromatography with a high-resolution column. - Orthogonal Separation Techniques: Combine different separation techniques, such as prep-HPLC followed by HSCCC, which separate compounds based on different properties.[7] - Mobile Phase Selectivity: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) to alter the selectivity of the separation.

Quantitative Data

The following tables summarize quantitative data from various studies on the isolation of dicaffeoylquinic acids, providing a comparison of different methods and scales.

Table 1: Comparison of Yields for Dicaffeoylquinic Acid Isomers from Different Sources and Methods

Plant SourceCompoundExtraction/Purification MethodYieldPurityReference
Arctium lappa L. (Burdock) Roots4,5-O-dicaffeoylquinic acidMCI macroporous resin chromatography, HSCCC, and semi-preparative HPLC5.3 mg from 120 mg of a crude fraction95.5%[7]
Lonicera japonica Thunb. Leaves4,5-O-dicaffeoylquinic acidHSCCC and Preparative HPLCNot specified individually, part of a multi-compound isolation>94%[6]
Ilex pubescens Leaves4,5-di-O-caffeoylquinic acidBioassay-guided isolationNot specifiedNot specified[2]

Table 2: Solvent Systems for Preparative Chromatography of Caffeoylquinic Acids

Chromatography TechniqueSolvent SystemTarget CompoundsReference
HSCCCPetroleum ether-ethyl acetate-methanol-water (1:4:1:4, v/v/v/v)Caffeoylquinic acid derivatives[7]
Preparative HPLCMethanol-water containing 0.1% HCOOH (25:75, v/v)4,5-O-dicaffeoylquinic acid and 1,5-O-dicaffeoyl-3-O-succinylquinic acid[7]
HSCCCMethyl tert-butyl ether/n-butanol/acetonitrile/water (0.5% acetic acid) (2:2:1:5, v/v)Flavonoid glycosides and caffeoylquinic acid derivatives[6]

Experimental Protocols

Protocol 1: General Procedure for Extraction of Caffeoylquinic Acids

This protocol provides a general guideline for the initial extraction from plant material.

  • Material Preparation: Dry the plant material (e.g., flower buds, leaves) at a controlled temperature (e.g., 40-50 °C) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with an 80% ethanol or methanol solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform the extraction at room temperature with constant stirring for 24 hours, or use ultrasonication for a shorter duration (e.g., 30-60 minutes).

    • Repeat the extraction process two to three times to ensure maximum recovery.

  • Filtration and Concentration:

    • Filter the combined extracts through filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain the crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the extract based on polarity. Caffeoylquinic acids are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Preparative HPLC Purification of this compound

This protocol is a general guideline and should be optimized based on the specific crude extract and available instrumentation.

  • Sample Preparation: Dissolve the enriched fraction (e.g., ethyl acetate fraction) in the initial mobile phase solvent at a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase preparative column (e.g., 20 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Gradient Program: Develop a gradient program based on analytical HPLC results to achieve optimal separation of the target compound from impurities. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compounds of interest.

    • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 8-15 mL/min for a 20 mm i.d. column).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where caffeoylquinic acids show strong absorbance (e.g., 325 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of this compound based on the chromatogram.

  • Purity Analysis and Final Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Plant Material (e.g., Lonicera japonica) extraction Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Fraction partitioning->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis final_product Purified 4,5-Di-O-caffeoylquinic acid methyl ester purity_analysis->final_product signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) ERK ERK LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 IκBα IκBα LPS->IκBα degradation Target_Compound 4,5-Di-O-caffeoylquinic acid Target_Compound->ERK inhibition Target_Compound->JNK inhibition Target_Compound->p38 inhibition Target_Compound->IκBα prevents degradation NFκB_nucleus NF-κB (nucleus) ERK->NFκB_nucleus JNK->NFκB_nucleus p38->NFκB_nucleus NFκB NF-κB IκBα->NFκB sequesters NFκB->NFκB_nucleus translocation Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFκB_nucleus->Inflammatory_Mediators induces expression

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potency of Caffeoylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Caffeoylquinic acids (CQAs) are a class of phenolic compounds widely distributed in plants and are consumed in significant amounts through diet. They are recognized for their potent antioxidant and anti-inflammatory properties, making them promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This guide provides a comparative overview of the antioxidant potency of various CQA derivatives, supported by experimental data, and details the methodologies used for their assessment.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of CQA derivatives has been evaluated using various in vitro assays. The following table summarizes the quantitative data from several studies, primarily focusing on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity, expressed as IC50 or EC50 values, where a lower value indicates higher antioxidant potency.

CompoundAntioxidant AssayIC50 / EC50 (µM)Source
5-O-caffeoylquinic acid (5-CQA)DPPH-[1][2]
Methyl chlorogenateDPPH-[1][2]
Methyl 3',4'-dimethyl chlorogenateDPPH-[1][2]
3,5-dicaffeoylquinic acidDPPH7.62[3]
Chicoric acidDPPH8.24[3]
Vitamin C (Ascorbic acid)DPPH15.66[3]
3,4-di-O-caffeoylquinic acidDPPHPotent scavenger[4]
Methyl 3,4-di-O-caffeoyl quinateDPPHPotent scavenger[4]
3,5-di-O-caffeoylquinic acidDPPHPotent scavenger[4]
Methyl 3,5-di-O-caffeoyl quinateDPPHPotent scavenger[4]
4,5-di-O-caffeoylquinic acidDPPHPotent scavenger[4]
Methyl 4,5-di-O-caffeoyl quinateDPPHPotent scavenger[4]
Butylated hydroxytoluene (BHT)DPPHMore potent than BHT[4]

Note: A direct numerical comparison for all compounds from a single study is not available in the search results. The table presents data from multiple sources to give a broader perspective. The study on 5-CQA and its ester analogues concluded that 5-CQA showed the highest antioxidant activity in most of the eight different tests performed, though specific IC50 values for the DPPH assay were not provided in the abstract.[1][2] Dicaffeoylquinic acid isomers have demonstrated very high antioxidant activity, with EC50 values for 3,5-dicaffeoylquinic acid and chicoric acid being significantly lower than that of Vitamin C.[3] Furthermore, several dicaffeoylquinic acid derivatives isolated from Dipsacus asper were found to be potent scavengers of the DPPH radical, more so than the synthetic antioxidant BHT.[4]

A computational study comparing 5-caffeoylquinic acid (5-CQA) and 5-feruloylquinic acid (5-FQA) revealed that 5-CQA, with its catechol moiety, is a more potent scavenger of hydroperoxyl radicals in both polar and lipidic media than 5-FQA.[5][6] The study also highlighted that the antioxidant activity of these compounds is comparable to or even higher than that of common antioxidants like Trolox and BHT.[5][6]

Experimental Protocols

The assessment of antioxidant activity relies on standardized experimental protocols. The following are detailed methodologies for the commonly used DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the principle of the reduction of the violet-colored DPPH radical to the stable, light-yellow DPPH-H molecule in the presence of an antioxidant.[7]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[8]

  • Reaction Mixture : A specific volume of the DPPH solution is mixed with varying concentrations of the test compound (the CQA derivative). A control is prepared with the solvent instead of the test compound.[9]

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[9][10]

  • Measurement : The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[8]

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Radical Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9]

  • IC50 Value : The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of radical scavenging activity against the concentration of the test compound.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[7]

  • Working Solution : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[11]

  • Reaction Mixture : A small volume of the test compound at various concentrations is added to a specific volume of the ABTS•+ working solution.[11]

  • Incubation : The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.[12]

  • Measurement : The absorbance is read at 734 nm.[12]

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[8]

Signaling Pathways and Mechanisms of Action

Caffeoylquinic acid derivatives exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.

One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway . 5-O-caffeoylquinic acid (5-CQA) has been shown to activate the Nrf2 pathway.[13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or in the presence of Nrf2 activators like 5-CQA, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Another relevant mechanism involves the suppression of pro-inflammatory and pro-oxidant signaling pathways like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) .[14] By inhibiting these pathways, CQA derivatives can reduce the production of inflammatory mediators and ROS, thereby mitigating oxidative damage.

Visualizations

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CQA 5-CQA Keap1_Nrf2 Keap1 Nrf2 CQA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2:f1->Ub_Proteasome constitutive degradation Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-ARE signaling pathway activation by 5-CQA.

DPPH_Assay_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix DPPH Solution with CQA Derivative or Control A->C B Prepare CQA Derivative Solutions (Varying Concentrations) B->C D Incubate in Dark (e.g., 30 minutes at RT) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Radical Scavenging E->F G Determine IC50 Value F->G

Caption: Experimental workflow for the DPPH radical scavenging assay.

References

A Comparative Guide to the Analytical Validation of 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of 4,5-Di-O-caffeoylquinic acid methyl ester, a naturally occurring phenylpropanoid with demonstrated antioxidant and antiviral properties. While specific validated methods for this methyl ester are not extensively documented, this document synthesizes established analytical approaches for structurally similar caffeoylquinic acid (CQA) derivatives. The information presented is intended to guide researchers in developing and validating robust analytical methods for the quantification of this compound in various matrices, including phytochemical, metabolomics, and pharmaceutical research.

Comparison of Analytical Methods

The primary analytical techniques for the quantification of caffeoylquinic acid derivatives are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Mass Spectrometry (MS). Both methods offer distinct advantages and are suitable for different analytical objectives.

FeatureHPLC-DADHPLC-MS/MS
Principle Separation by chromatography, detection by UV-Vis absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Specificity Good for quantification of known compounds with distinct chromophores. May have interference from co-eluting compounds with similar UV spectra.High specificity and selectivity. Can distinguish between isomers and identify compounds based on fragmentation patterns.[1][2]
Sensitivity Generally lower than MS. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL range.[3]High sensitivity. Can achieve lower LOD and LOQ values, making it suitable for trace analysis.
Identification Based on retention time and UV spectrum comparison with a reference standard.Based on retention time, precursor ion, and product ion fragmentation patterns, providing a higher degree of confidence in identification.[1][2]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Typical Use Routine quality control, quantification of major components in extracts.[4]Structural elucidation, metabolite identification, analysis of complex mixtures, and quantification of trace components.[5][6][7]

Experimental Protocols

The following are generalized experimental protocols for the analysis of caffeoylquinic acid derivatives, which can be adapted for this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in samples where it is a relatively abundant component and reference standards are available.

1. Sample Preparation:

  • Extract the plant material or sample matrix with a suitable solvent such as methanol.

  • Filter the extract through a 0.45 µm syringe filter before injection.

2. HPLC-DAD Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile or methanol.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: The DAD detector should be set to monitor at the maximum absorbance wavelength for caffeoylquinic acid derivatives, which is typically around 330 nm.[4]

  • Injection Volume: 10-20 µL.

3. Method Validation Parameters (as per ICH Guidelines):

  • Specificity: Assessed by comparing the chromatograms of the sample with and without the analyte and checking for interfering peaks from the matrix.

  • Linearity: Determined by constructing a calibration curve from a series of standard solutions of known concentrations. A correlation coefficient (r²) greater than 0.99 is generally considered acceptable.[3]

  • Accuracy: Evaluated by performing recovery studies, where a known amount of the standard is added to a sample matrix. Recovery rates between 80-120% are typically acceptable.[3]

  • Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple replicates of the same sample. The relative standard deviation (RSD) should typically be less than 5%.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly selective and sensitive, making it ideal for the identification and quantification of this compound in complex matrices or at low concentrations.

1. Sample Preparation:

  • Similar to HPLC-DAD, with potential for further dilution depending on the sensitivity of the instrument.

2. HPLC-MS/MS Conditions:

  • HPLC: The same HPLC conditions as for HPLC-DAD can generally be used.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for phenolic compounds.[2]

  • MS Parameters:

    • Ionization Mode: ESI negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for the analyte.

    • Gas Temperatures and Flow Rates: Optimized for the specific instrument and compound.

3. Method Validation Parameters:

  • The same validation parameters as for HPLC-DAD are assessed. The high selectivity of MS/MS often results in better specificity and lower detection and quantification limits.

Validation Data for Structurally Similar Caffeoylquinic Acid Derivatives

The following table summarizes validation data from a study on caffeoylquinic acid derivatives using an HPLC-DAD method.[3] This data can serve as a benchmark when developing a method for this compound.

ParameterChlorogenic acidIsochlorogenic acid A1,5-dicaffeoylquinic acid
Linearity (r²) > 0.9962> 0.9962> 0.9962
LOD (µg/mL) 0.30120.11820.2342
LOQ (µg/mL) 0.91280.35820.7098
Accuracy (Recovery %) 105.13%105.37%100.37%

Experimental Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Literature Review & Method Selection B Optimization of Chromatographic Conditions A->B C Optimization of MS Parameters (if applicable) B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Sample Preparation I->J Apply Validated Method K Data Acquisition J->K L Data Processing & Quantification K->L

Caption: Workflow for analytical method validation.

This guide provides a foundational understanding of the key considerations for the analytical validation of this compound. Researchers are encouraged to consult the referenced literature and relevant regulatory guidelines, such as those from the International Council for Harmonisation (ICH), for more detailed information.

References

A Comparative Analysis of 4,5-Di-O-caffeoylquinic Acid Methyl Ester and its Free Acid Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

In the realm of natural product research and drug development, caffeoylquinic acid derivatives have garnered significant attention for their diverse biological activities. This guide provides a detailed comparison of 4,5-di-O-caffeoylquinic acid methyl ester and its free acid form, 4,5-di-O-caffeoylquinic acid. By presenting available experimental data, this document aims to assist researchers in making informed decisions for their specific applications.

Physicochemical Properties

The seemingly minor difference of a methyl ester group can significantly influence a compound's physicochemical properties, which in turn affects its solubility, membrane permeability, and ultimately, its bioavailability and therapeutic efficacy. While direct comparative studies on all properties are limited, the available data suggests differences in their solubility profiles.

PropertyThis compound4,5-Di-O-caffeoylquinic acid
Molecular Formula C₂₆H₂₆O₁₂[1]C₂₅H₂₄O₁₂[2]
Molecular Weight 530.48 g/mol [1]516.45 g/mol [2]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][4]Soluble in DMF (30 mg/ml), DMSO (5 mg/ml), and a mixture of DMF:PBS (pH 7.2) (1:5) at 0.1 mg/ml.[2]

Note: The provided solubility data is not from a direct comparative study and is intended for general guidance.

The methyl ester form is noted to be soluble in a broader range of organic solvents, which could be advantageous for certain formulation and experimental setups.

In Vitro Biological Activities: A Comparative Overview

Both 4,5-di-O-caffeoylquinic acid and its methyl ester have been reported to possess notable biological activities. The following tables summarize the available quantitative data on their antioxidant and anti-inflammatory effects.

Antioxidant Activity

The antioxidant capacity is a key feature of these compounds, attributed to the presence of caffeoyl moieties.

AssayThis compound4,5-Di-O-caffeoylquinic acid
DPPH Radical Scavenging Demonstrates strong free radical-scavenging abilities.[1] (Specific IC₅₀ not found)IC₅₀ = 19.8 μM[2]
Superoxide Production Inhibition Data not availableIC₅₀ = 1.49 μM (in fMLF/CB-stimulated human neutrophils)[2]

Disclaimer: The data presented above for the two compounds are from different studies and do not represent a direct head-to-head comparison.

While a specific IC₅₀ value for the DPPH radical scavenging activity of the methyl ester was not found in the reviewed literature, it is reported to have strong antioxidant potential. The free acid form demonstrates potent activity in both DPPH radical scavenging and inhibition of superoxide production.

Anti-inflammatory Activity

Both compounds have been investigated for their ability to modulate inflammatory pathways.

ParameterThis compound4,5-Di-O-caffeoylquinic acid
Nitric Oxide (NO) Production Inhibition Inhibits nitric oxide production induced by lipopolysaccharide (LPS) in RAW 264.7 macrophages.[5] (Specific IC₅₀ not found)Significantly inhibited LPS-induced nitric oxide expression in RAW 264.7 cells.[6][7]
Prostaglandin E₂ (PGE₂) Production Data not availableDecreases PGE₂ production in LPS-stimulated U937 cells at 5 and 10 µg/ml.[2]
Pro-inflammatory Mediators (COX-2, iNOS) A related compound, 3,5-di-caffeoyl quinic acid methyl ester, significantly inhibited LPS-induced mRNA expression of iNOS and COX-2 in RAW 264.7 macrophages.[8]Significantly inhibited LPS-induced expression of iNOS and COX-2 in RAW 264.7 cells.[6][7]
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) A related compound, 3,5-di-caffeoyl quinic acid methyl ester, significantly inhibited LPS-induced mRNA expression of IL-6 and IL-1β in RAW 264.7 macrophages.[8]Significantly inhibited LPS-induced expression of TNF-α, IL-6, and IL-1β in RAW 264.7 cells.[6][7]

Disclaimer: The data for the methyl ester on pro-inflammatory mediators and cytokines is for a related isomer (3,5-di-O-caffeoylquinic acid methyl ester) and not this compound. The data for the two compounds are from different studies and do not represent a direct head-to-head comparison.

Both the free acid and a related methyl ester have shown the potential to inhibit key inflammatory markers, suggesting a shared mechanism of action likely targeting common inflammatory signaling pathways.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and a potential experimental approach for comparison, the following diagrams are provided.

G NF-κB and MAPK Signaling Pathways in Inflammation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB->Inflammatory_Genes transcription AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Nucleus translocation AP1->Inflammatory_Genes transcription DCQA 4,5-diCQA DCQA->IKK DCQA->NFκB DCQA->p38 DCQA->JNK DCQA->ERK

Caption: NF-κB and MAPK signaling pathways modulated by 4,5-di-O-caffeoylquinic acid.

G Comparative Bioactivity Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis MethylEster 4,5-diCQA Methyl Ester Antioxidant Antioxidant Assays (DPPH, Superoxide) MethylEster->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, PGE₂, Cytokines) MethylEster->AntiInflammatory Solubility Solubility Assessment MethylEster->Solubility Permeability Permeability Assay (e.g., Caco-2) MethylEster->Permeability FreeAcid 4,5-diCQA Free Acid FreeAcid->Antioxidant FreeAcid->AntiInflammatory FreeAcid->Solubility FreeAcid->Permeability IC50 IC₅₀/EC₅₀ Determination Antioxidant->IC50 AntiInflammatory->IC50 Comparison Comparative Evaluation Solubility->Comparison Permeability->Comparison Statistical Statistical Analysis IC50->Statistical Statistical->Comparison

Caption: General experimental workflow for comparing the bioactivities of the two compounds.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.

  • Varying concentrations of the test compound (4,5-di-O-caffeoylquinic acid or its methyl ester) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC₅₀ value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Inhibition of Superoxide Anion Production in Human Neutrophils

This assay measures the ability of a compound to inhibit the production of superoxide anions, a reactive oxygen species, by activated neutrophils.

  • Human neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • The neutrophils are pre-incubated with various concentrations of the test compound for a short period.

  • The neutrophils are then stimulated with an activating agent, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (CB), to induce superoxide production.

  • The production of superoxide is measured by the reduction of ferricytochrome c, which is monitored spectrophotometrically at 550 nm.

  • The IC₅₀ value is calculated as the concentration of the test compound that inhibits 50% of the superoxide production compared to the control (stimulated neutrophils without the test compound).

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay determines the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

  • A macrophage cell line, such as RAW 264.7, is cultured in a suitable medium.

  • The cells are seeded in multi-well plates and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite to form a colored azo dye, which is quantified by measuring the absorbance at around 540 nm.

  • The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.

Conclusion

The available data suggests that both 4,5-di-O-caffeoylquinic acid and its methyl ester are promising bioactive compounds with significant antioxidant and anti-inflammatory potential. The methyl ester form may offer advantages in terms of solubility in organic solvents, which could be beneficial for certain applications. However, the free acid form currently has more extensive and quantitative in vitro activity data available in the public domain.

For researchers and drug development professionals, the choice between the methyl ester and the free acid will depend on the specific research question, the desired formulation, and the biological system under investigation. Further direct comparative studies are warranted to fully elucidate the differences in their pharmacokinetic profiles and in vivo efficacy. This guide provides a foundation of the current knowledge to aid in the strategic selection and investigation of these valuable natural compounds.

References

In Vivo Efficacy of 4,5-Di-O-caffeoylquinic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of 4,5-Di-O-caffeoylquinic acid methyl ester and its closely related analogues. Due to the limited availability of in vivo data for the methyl ester form, this guide draws comparisons with its non-esterified counterpart, 4,5-Di-O-caffeoylquinic acid (4,5-diCQA), and other relevant dicaffeoylquinic acid derivatives. The information presented herein is intended to support research and drug development efforts in exploring the therapeutic potential of this class of compounds.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo studies on 4,5-diCQA and its comparators, focusing on their anti-inflammatory and neuroprotective activities.

Table 1: Anti-inflammatory Activity
CompoundAnimal ModelDosing RegimenKey FindingsReference
4,5-Di-O-caffeoylquinic acid (4,5-diCQA) Carrageenan-induced paw edema in rats5, 10, and 20 mg/kg, oral administrationDose-dependent suppression of paw edema. At 5 hours post-carrageenan injection, paw thickness was significantly reduced compared to the control group.[1]
3,4-O-dicaffeoylquinic acid Carrageenan-induced paw edema in rats25 and 50 mg/kgInhibition of paw edema.[2]
3,5-O-dicaffeoylquinic acid Carrageenan-induced paw edema in rats25 and 50 mg/kgInhibition of paw edema.[2]
3,4-O-dicaffeoylquinic acid methyl ester Influenza A virus-infected mice50 mg/kg, oral administrationSignificantly extended the lifetimes of infected mice.[3]
3,5-Di-O-caffeoylquinic acid methyl ester Acetic acid-induced writhing in miceNot specifiedExhibited anti-nociceptive effects.[4]
Table 2: Neuroprotective Activity
CompoundAnimal ModelDosing RegimenKey FindingsReference
3,5-Di-O-caffeoylquinic acid (3,5-diCQA) Trimethyltin (TMT)-induced memory deficits in miceNot specifiedSignificantly ameliorated learning and memory deficits in Y-maze, passive avoidance, and Morris water maze tests.[5][6]
Dicaffeoylquinic acids (diCQAs) Stress-hormone-induced depressive miceNot specifiedReduced depressive behaviors and memory loss.[7]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory potential of compounds.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Induction of Inflammation: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of the rats.

  • Compound Administration: The test compound (e.g., 4,5-diCQA) is administered orally at specified doses (e.g., 5, 10, 20 mg/kg) one hour prior to the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.[8]

  • Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1][8]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

G cluster_protocol Carrageenan-Induced Paw Edema Protocol Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Compound Administration Compound Administration Baseline Paw Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Measurement Over Time Paw Measurement Over Time Carrageenan Injection->Paw Measurement Over Time Data Analysis Data Analysis Paw Measurement Over Time->Data Analysis G cluster_protocol TMT-Induced Memory Deficit Protocol Animal Acclimatization Animal Acclimatization TMT Injection TMT Injection Animal Acclimatization->TMT Injection Compound Administration Compound Administration TMT Injection->Compound Administration Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing Biochemical/Histological Analysis Biochemical/Histological Analysis Behavioral Testing->Biochemical/Histological Analysis G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates diCQA Dicaffeoylquinic Acids diCQA->IKK inhibits diCQA->NFkB_active inhibits translocation IkBa_NFkB IκBα-NF-κB Complex IkBa_NFkB->IkBa releases IkBa_NFkB->NFkB_active releases G Stimulus Inflammatory Stimulus MAP3K MAP3K Stimulus->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation induces diCQA Dicaffeoylquinic Acids diCQA->MAPK inhibits phosphorylation

References

A Comparative Analysis of the Biological Activities of 4,5-di-O-caffeoylquinic Acid and 3,5-di-O-caffeoylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent dicaffeoylquinic acid (diCQA) isomers: 4,5-di-O-caffeoylquinic acid (4,5-diCQA) and 3,5-di-O-caffeoylquinic acid (3,5-diCQA). These polyphenolic compounds, found in various medicinal plants, are recognized for a range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document synthesizes experimental data to highlight the similarities and differences in their biological efficacy, offering a valuable resource for research and development.

Comparative Biological Activity Data

The following tables summarize quantitative data from various studies, comparing the potency of 4,5-diCQA and 3,5-diCQA across several key biological activities.

Table 1: Anti-Inflammatory Activity
ParameterCell Line/Model4,5-diCQA3,5-diCQAReference
Nitric Oxide (NO) Production Inhibition (PoD) LPS-stimulated RAW 264.7 cells4–40 µM3–40 µM[3]
IL-6 Expression Inhibition (PoD) Inflammatory cell models2–50 µM50 µM[3]
TNF-α Inhibition Carrageenan-induced rat paw edemaDose-dependent reduction (5-20 mg/kg)Significant reduction (50 mg/kg)[4][5]
IL-1β Inhibition Carrageenan-induced rat paw edemaNot specifiedSignificant reduction (50 mg/kg)[5]

PoD (Point of Departure): The lowest concentration at which a statistically significant effect was observed.

Table 2: Antioxidant Activity
AssayMetric4,5-diCQA3,5-diCQAReference
DPPH Radical Scavenging IC50Generally considered a potent antioxidantIC50 = 4.26 µg/mL[4][6]
ABTS Radical Scavenging TEAC ValueNot specified0.9974[6]

Note: Many studies confirm the strong antioxidant potential of diCQA isomers, with some suggesting 4,5-diCQA has superior activity compared to other isomers.[4] However, direct comparative IC50 values in the same study are limited in the provided results.

Table 3: Antibacterial Activity
Bacterial StrainMetric4,5-diCQA3,5-diCQAReference
Bacillus shigae IC50Less potent than 3,5-diCQAMore potent than 4,5-diCQA[7]
Inhibitory Activity Sequence Overall3,5-diCQA > 4,5-diCQA > 3,4-diCQA[7]
Table 4: Neuroprotective Activity
ModelEffect4,5-diCQA3,5-diCQAReference
H₂O₂-induced cell death in SH-SY5Y cells Attenuation of neuronal death, caspase-3 activation, and GSH depletionNot specifiedSignificant protective effects[8][9]
Acute Retinal Ischemia in Wistar rats Neuroprotection of ganglion cell layerSignificant protective effect (10 µg, intravitreal)Not specified[10]
Senescence-accelerated-prone mice Ameliorated spatial learning and memoryNot specifiedEffective[11]

Signaling Pathways and Experimental Workflows

Anti-Inflammatory Mechanism of Action

Both 4,5-diCQA and 3,5-diCQA exert their anti-inflammatory effects primarily by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of pro-inflammatory mediators. The diCQA isomers intervene by inhibiting key steps in this cascade.

anti_inflammatory_pathway cluster_stimulus External Stimulus cluster_cell Macrophage Cell cluster_pathways Signaling Cascades cluster_transcription Nuclear Events cluster_output Inflammatory Response LPS LPS MAPK MAPK Phosphorylation (ERK, JNK, p38) LPS->MAPK IKK IκB Kinase (IKK) Activation LPS->IKK NFKB NF-κB (p65) Nuclear Translocation MAPK->NFKB IKB IκB-α Degradation IKK->IKB Mediators Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFKB->Mediators IKB->NFKB diCQA 4,5-diCQA & 3,5-diCQA diCQA->MAPK Inhibits diCQA->NFKB Inhibits diCQA->IKB Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by diCQAs.

General In Vitro Anti-Inflammatory Assay Workflow

The following diagram illustrates a common experimental procedure used to evaluate the anti-inflammatory properties of diCQA isomers in vitro, particularly in macrophage cell lines like RAW 264.7.[4][12]

experimental_workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. Pre-treatment Incubate with various concentrations of 4,5-diCQA or 3,5-diCQA A->B C 3. Inflammatory Stimulus Add LPS (e.g., 1 µg/mL) to induce inflammation B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Measurement of Markers - Nitric Oxide (Griess Assay) - PGE₂ (ELISA) - Cytokines (ELISA/Western Blot) - Protein Expression (Western Blot) D->E

Caption: Workflow for in vitro anti-inflammatory screening.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Activity in RAW 264.7 Cells

This protocol is a synthesis of methodologies described for testing both 4,5-diCQA and 3,5-diCQA.[4][12][13]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of 4,5-diCQA or 3,5-diCQA for a specified period (e.g., 1-2 hours).

  • Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli (typically at 1 µg/mL) to the cell culture medium. A control group without LPS stimulation is also maintained.

  • Nitric Oxide (NO) Measurement: After incubation (e.g., 24 hours), the amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Cytokine and Prostaglandin Measurement: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Prostaglandin E₂ (PGE₂) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: To determine the effect on protein expression, cells are lysed after treatment. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), phosphorylated and total forms of MAPK proteins (ERK, JNK, p38), and NF-κB pathway proteins (p65, IκB-α). Corresponding secondary antibodies are used for detection.

Carrageenan-Induced Rat Paw Edema

This in vivo protocol is used to assess the anti-inflammatory effects of systemically administered compounds.[4][5]

  • Animals: Male Sprague-Dawley or Wistar rats are used. They are acclimated to laboratory conditions and fasted overnight before the experiment.

  • Drug Administration: The test compounds (4,5-diCQA or 3,5-diCQA) are dissolved in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 5, 10, 20, 50 mg/kg body weight). A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time following drug administration (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for up to 5 hours). The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

  • Biochemical Analysis: At the end of the experiment, animals may be euthanized, and tissue from the inflamed paw can be collected to measure the levels of inflammatory markers like TNF-α, IL-1β, iNOS, and COX-2 via ELISA or Western blot.

DPPH Radical Scavenging Assay

This is a common method for evaluating antioxidant capacity.[6][14]

  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant, it is reduced, causing the color to fade.

  • Procedure: A solution of DPPH in methanol is prepared. Different concentrations of the test compounds (4,5-diCQA or 3,5-diCQA) are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Conclusion

Both 4,5-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid are potent bioactive compounds with significant therapeutic potential.

  • Anti-Inflammatory Activity: Both isomers demonstrate strong anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways. While their potency in reducing nitric oxide appears comparable, 4,5-diCQA may be effective at lower concentrations for inhibiting IL-6 expression.[3]

  • Antioxidant Activity: Both are powerful antioxidants, a property attributed to their catechol moieties. Some evidence suggests 4,5-diCQA may possess superior activity.[4]

  • Antibacterial Activity: In the context of Bacillus shigae, 3,5-diCQA shows greater inhibitory activity than 4,5-diCQA, suggesting that the positioning of the caffeoyl groups influences antibacterial efficacy.[7]

  • Neuroprotective Activity: Both compounds exhibit neuroprotective properties in different models. 3,5-diCQA has been shown to protect against oxidative stress-induced cell death in vitro and improve cognitive function in vivo, while 4,5-diCQA has demonstrated protective effects in an in vivo model of retinal ischemia.[8][10][11]

The choice between these isomers for further development may depend on the specific therapeutic target. The subtle structural differences between 4,5-diCQA and 3,5-diCQA lead to discernible variations in their biological potency across different activities. This guide provides a foundation for researchers to make informed decisions in their exploration of these promising natural compounds.

References

A Comparative Guide to the Cytotoxicity of Caffeoylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Caffeoylquinic acid (CQA) esters are a class of phenolic compounds found abundantly in various plants and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the cytotoxic effects of various CQA esters against different cancer cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of CQA esters varies significantly depending on their specific chemical structure and the cancer cell line being tested. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several CQA esters, providing a quantitative comparison of their cytotoxic efficacy.

Caffeoylquinic Acid Ester DerivativeCancer Cell LineIC50 Value (µM)Reference
Caffeic Acid n-butyl esterA549 (Lung)25[1]
Caffeic Acid Phenethyl Ester (CAPE)TPC-1 (Thyroid)25 (48h)[2]
Cynarin (1,3-dicaffeoylquinic acid)DLD-1 (Colorectal)500
3-O-trans-caffeoyl-4-O-acetylquinic acid methyl esterHepG2 (Liver), MCF-7 (Breast)Non-cytotoxic[3][4]
Unspecified Caffeoylquinic Acid DerivativesHepG2, KB, HL-60, MCF-7, SK-Mel2, LNCaP8.4 - 84.5
Unspecified Caffeoylquinic Acid DerivativesKB, MCF-7, HepG-2, LU4.7 - 38.7[4]
Unspecified Caffeoylquinic Acid DerivativesA2780, A-549, HepG2, MCF-75.7 - 36.5[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of CQA ester cytotoxicity.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 4 × 10⁴ cells per well in 180 µL of growth medium and allowed to attach overnight in a humidified atmosphere of 5% CO2 at 37°C.[3]

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.8, 4, 20, 100 µM) and incubated for another 72 hours.[3]

  • Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 20% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[3]

  • Staining: The TCA solution is removed, and the plates are washed five times with distilled water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[3]

  • Washing and Solubilization: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid and then air-dried. The protein-bound dye is solubilized by adding 200 µL of 10 mM Tris base solution to each well.[3]

  • Absorbance Measurement: The absorbance is measured at 515 nm using an ELISA plate reader. The IC50 values are calculated using software like TableCurve Version 4.0.[3]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach and grow for a specified period.

  • Compound Treatment: The cells are then treated with different concentrations of the CQA esters.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration, e.g., 0.5 mg/mL), and the plates are incubated for a few hours (typically 2-4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Signaling Pathways in CQA Ester-Induced Cytotoxicity

The cytotoxic effects of caffeoylquinic acid esters are mediated through various signaling pathways, often involving the induction of apoptosis and modulation of cellular stress responses. Key pathways identified include the PI3K/Akt, Nrf2, and NF-κB signaling cascades.

Caption: Signaling pathways modulated by Caffeoylquinic Acid Esters.

Description of Signaling Pathways:

  • PI3K/Akt Pathway: Some CQA esters have been shown to inhibit the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. For instance, 3,5-dicaffeoylquinic acid has been observed to protect H9C2 cells against oxidative stress-induced apoptosis by activating this pathway, suggesting a protective role in non-cancerous cells, while in cancer cells, its inhibition could be a therapeutic strategy.[5]

  • Nrf2 Pathway: 5-Caffeoylquinic acid has been demonstrated to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress.[6][7] By activating Nrf2, these compounds can mitigate oxidative damage, which can be a double-edged sword: protecting normal cells from damage but potentially also protecting cancer cells.

  • NF-κB Pathway: Caffeic acid phenethyl ester (CAPE) is a known inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and promotes cancer cell survival and proliferation. Inhibition of NF-κB by CAPE can thus lead to apoptosis in cancer cells.[8]

  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that the cytotoxic effects of CQA esters can be mediated by the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.[9]

References

A Comparative Guide to the Quantification of 4,5-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 4,5-Di-O-caffeoylquinic acid methyl ester is crucial for its investigation in various therapeutic areas. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into their respective performance characteristics and detailed experimental protocols.

This document summarizes publicly available data to assist in the selection of the most appropriate analytical method for the quantification of 4,5-Di-O-caffeoylquinic acid and its methyl ester derivative. While specific validation data for the methyl ester is limited in publicly accessible literature, data for the closely related 4,5-di-O-caffeoylquinic acid (4,5-diCQA) provides a strong and relevant proxy for methodological comparison.

Method Performance Comparison

The selection of an analytical method hinges on its performance parameters. Below is a summary of the validation data for the quantification of 4,5-di-O-caffeoylquinic acid, which is structurally and chromatically similar to its methyl ester, by HPLC-PDA.

Performance ParameterHPLC-PDA for 4,5-di-O-caffeoylquinic acid
Linearity (Correlation Coefficient) > 0.9993[1]
Limit of Detection (LOD) 0.40 µg/mL[1]
Lower Limit of Quantification (LLOQ) 1.32 µg/mL[1]
Precision (RSD of peak areas) ≤ 0.56%[1]
Repeatability (RSD) < 1.40%[1]

Note: This data is for 4,5-di-O-caffeoylquinic acid and serves as a reference for the expected performance for its methyl ester.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and reliable quantification.

Sample Preparation

A general procedure for the extraction of caffeoylquinic acids from plant material involves the following steps:

  • Extraction: The plant material is extracted with a suitable solvent, often a mixture of methanol or ethanol and water.

  • Filtration: The extract is filtered to remove solid particles.

  • Concentration: The filtrate may be concentrated under reduced pressure.

  • Purification (Optional): Solid-phase extraction (SPE) can be employed for sample clean-up and enrichment of the target analyte.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of phenolic compounds due to its robustness and accessibility.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Photodiode Array Detector

  • C18 reverse-phase analytical column

Chromatographic Conditions (Example): [1]

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 327 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of complex matrices and trace-level quantification.

Instrumentation:

  • Liquid Chromatograph

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Ion Trap)

  • Electrospray Ionization (ESI) source

  • C18 reverse-phase analytical column

Chromatographic and Mass Spectrometric Conditions (General):

  • Mobile Phase: A gradient of acetonitrile and water, typically with a modifier like formic acid to improve ionization.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for phenolic acids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification, monitoring specific precursor-to-product ion transitions. For dicaffeoylquinic acids, the precursor ion [M-H]⁻ is at m/z 515.[2]

Experimental Workflows

The following diagrams illustrate the typical workflows for the quantification of this compound using HPLC-PDA and LC-MS/MS.

HPLC_PDA_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Solid-Phase Extraction (Optional) Concentration->SPE FinalSample Final Sample SPE->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection PDA Detection (327 nm) Separation->Detection Quantification Quantification Detection->Quantification

HPLC-PDA Experimental Workflow

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Plant Material Extraction Solvent Extraction Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration SPE Solid-Phase Extraction (Optional) Concentration->SPE FinalSample Final Sample SPE->FinalSample Injection LC Injection FinalSample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification (MRM) MS2->Quantification

LC-MS/MS Experimental Workflow

Signaling Pathways and Logical Relationships

While signaling pathways are not directly involved in the chemical quantification process, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate analytical method.

Method_Selection Start Need to Quantify this compound HighConc High Concentration Expected? Start->HighConc ComplexMatrix Complex Sample Matrix? HighConc->ComplexMatrix No HPLCPDA Use HPLC-PDA HighConc->HPLCPDA Yes ComplexMatrix->HPLCPDA No HighSensitivity High Sensitivity Required? ComplexMatrix->HighSensitivity Yes LCMSMS Use LC-MS/MS HighSensitivity->HPLCPDA No HighSensitivity->LCMSMS Yes

Decision tree for analytical method selection.

References

Safety Operating Guide

4,5-Di-O-caffeoylquinic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of 4,5-Di-O-caffeoylquinic acid methyl ester is crucial for laboratory safety and environmental protection. This compound, classified as a combustible solid with a high water hazard potential, must be managed as hazardous waste. Adherence to institutional and local regulations is paramount.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While specific requirements may vary based on the institutional safety protocols, the following are generally recommended:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Disposal of Unused or Waste this compound

Unused or waste this compound should not be disposed of in the regular trash or poured down the drain.[1][2] Instead, it must be collected and managed as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Containerization: Place the waste material in a chemically compatible and sealable container. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must be in good condition, with no leaks or rust.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[1][3] The label should include:

    • The full chemical name: "this compound" (abbreviations are not permitted).[1]

    • The quantity of the waste.

    • The date of waste generation.[1]

    • The laboratory or department of origin, including the room number.[1]

    • The name and contact information of the Principal Investigator.[1]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.[4] Ensure that it is segregated from incompatible materials.[3][4]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][5] Follow their specific procedures for submitting a disposal request, which may involve completing a hazardous waste information form.[1]

Disposal of Empty Containers

Empty containers that previously held this compound must also be handled with care.

Procedure for Empty Container Disposal:

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of removing the chemical residue.[3][5] The rinsate from this process must be collected and disposed of as hazardous waste.[3][5]

  • Final Rinse: After the solvent rinse, triple-rinse the container with water.[3]

  • Drying: Allow the container to air dry completely.[3]

  • Label Removal: Deface or remove the original chemical label from the container.[4][5]

  • Final Disposal: Once thoroughly cleaned and with the label removed, the container may be disposed of in the regular trash.[3][5]

The following diagram illustrates the workflow for the proper disposal of this compound and its container.

G cluster_product This compound Waste cluster_container Empty Container product_waste Is the product waste? collect_waste Collect in a labeled, sealed container. product_waste->collect_waste Yes contact_ehs Store in designated area and contact EHS for disposal. collect_waste->contact_ehs empty_container Is the container empty? triple_rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. empty_container->triple_rinse Yes final_rinse Triple rinse with water and air dry. triple_rinse->final_rinse deface_label Deface or remove label. final_rinse->deface_label dispose_trash Dispose of in regular trash. deface_label->dispose_trash start Start Disposal Process start->product_waste start->empty_container

Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Di-O-caffeoylquinic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,5-Di-O-caffeoylquinic acid methyl ester. The following procedural steps and data are designed to ensure the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

PropertyValue
CAS Number 188742-80-5[1]
Molecular Formula C₂₆H₂₆O₁₂[1]
Molecular Weight 530.48 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3]
Storage Store at 2-8°C. For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[4]

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous material under 29 CFR 1910.1200, it is prudent to handle it with care, as the toxicological properties have not been thoroughly investigated.[5][6] For similar compounds, skin and eye irritation are potential hazards.[6] Therefore, a comprehensive PPE strategy is essential.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Safety goggles with side shields or a face shield.[7][8]Protects against splashes and dust.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[8][11]Prevents skin contact and potential irritation.[7][9]
Body Protection Laboratory coat.[7][9][11]Protects clothing and skin from contamination.[9]
Respiratory Protection NIOSH/MSHA approved respirator.Recommended if working with the powder for extended periods or if dust is generated.[7]

Safe Handling and Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety.

Figure 1. Workflow for the safe handling of this compound.

Spill and Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7][12]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[6][12]
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out mouth with water and seek medical advice.[6][13]
Minor Spill Wear appropriate PPE. For solids, carefully sweep up to avoid creating dust and place in a suitable container for disposal. For solutions, absorb with an inert material and place in a chemical waste container. Clean the spill area thoroughly.[7]
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.[7]

Disposal Plan

All waste materials, including unused compounds, contaminated consumables, and solutions, should be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Container
Solid Compound Labeled, sealed, and compatible chemical waste container.
Solutions Labeled, sealed, and compatible chemical waste container. Do not pour down the drain.
Contaminated PPE (Gloves, etc.) Designated solid waste container for chemically contaminated items.

By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.